molecular formula C15H14FNO B2711975 4-fluoro-N-phenethylbenzamide CAS No. 33799-96-1

4-fluoro-N-phenethylbenzamide

Cat. No.: B2711975
CAS No.: 33799-96-1
M. Wt: 243.281
InChI Key: WDFNXEQNOIUFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-phenethylbenzamide is a fluorinated aromatic benzamide with the molecular formula C15H15FN2O and a molecular weight of 258.291 g/mol . This compound is part of a class of monofluorosubstituted arylamides, which are significant in medicinal chemistry due to their role as key building blocks in the synthesis of more complex biologically active molecules . The amide bond is a fundamental functional group found in numerous pharmaceuticals and natural products, and the introduction of a fluorine atom can markedly improve a compound's metabolic stability, bioavailability, and binding affinity . Researchers utilize this compound as a synthon for developing potential therapeutics; for instance, related phenylethylamide structures are starting materials in the synthesis of biologically active 1,2,3,4-tetrahydroisoquinolines . The compound features two aromatic rings and has calculated physicochemical properties including a logP of 3.35, indicating moderate lipophilicity, and a polar surface area (PSA) of 55.12 Ų . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFNXEQNOIUFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

Technical Monograph: 4-Fluoro-N-phenethylbenzamide (CAS 33799-96-1)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and CNS Drug Discovery Researchers

Executive Summary

4-Fluoro-N-phenethylbenzamide (CAS 33799-96-1) is a structural probe and synthetic intermediate primarily utilized in the development of central nervous system (CNS) agents. Chemically, it belongs to the N-substituted benzamide class, serving as a flexible, open-chain analog of rigid tetrahydroisoquinoline pharmacophores.[1]

Its significance in drug development is twofold:

  • Synthetic Utility: It is the direct precursor for the synthesis of 1-(4-fluorophenyl)-3,4-dihydroisoquinoline via the Bischler-Napieralski cyclization, a critical scaffold in the design of NMDA receptor antagonists and dopamine reuptake inhibitors.[1]

  • Pharmacological Probe: It is used in Structure-Activity Relationship (SAR) studies to determine the conformational requirements of the phencyclidine (PCP) binding site on the NMDA receptor, distinguishing between the efficacy of rigid vs. flexible ligand architectures.[1]

Physicochemical Profile

This compound exhibits lipophilic characteristics typical of CNS-penetrant molecules.[1] Researchers must account for its limited aqueous solubility during assay formulation.[1]

PropertyValue / DescriptorNote
CAS Number 33799-96-1
IUPAC Name 4-fluoro-N-(2-phenylethyl)benzamide
Molecular Formula C₁₅H₁₄FNO
Molecular Weight 243.28 g/mol
Physical State White to off-white crystalline solid
Melting Point 108–110 °C (approx.)Consistent with analogs; experimental verification recommended per batch.
Solubility DMSO, Ethanol, DichloromethaneInsoluble in water.[1][2]
LogP (Predicted) ~3.2 – 3.5High lipophilicity; suitable for BBB penetration studies.[1]
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide O, Fluorine)

Synthetic Methodology

The synthesis of this compound is a self-validating protocol utilizing a Schotten-Baumann type acylation. This method is preferred for its high yield and ease of purification.[1]

Protocol: Acylation of Phenethylamine

Objective: Synthesis of CAS 33799-96-1 from 4-fluorobenzoyl chloride.

Reagents:

  • 2-Phenylethylamine (1.0 equiv)

  • 4-Fluorobenzoyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.2 equiv)[1]

  • Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-phenylethylamine (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.[1]

  • Addition: Add 4-fluorobenzoyl chloride (11 mmol) dropwise over 15 minutes. The exotherm must be controlled to prevent di-acylation side products.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[1]

  • Work-up: Quench with 1M HCl (to remove unreacted amine) followed by saturated NaHCO₃ (to remove excess acid). Wash the organic layer with brine.[1]

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash chromatography.[1]

Primary Application: Bischler-Napieralski Cyclization

The most authoritative application of CAS 33799-96-1 is its conversion into the dihydroisoquinoline scaffold. This reaction validates the amide's role as a "gateway" molecule for heterocyclic synthesis.[1]

Mechanism of Action (Synthetic)

The amide oxygen attacks the phosphorus electrophile (POCl₃ or P₂O₅), activating the carbonyl carbon.[1] An intramolecular electrophilic aromatic substitution (EAS) follows, closing the ring at the ortho position of the phenethyl ring.[1]

BischlerNapieralski Amide This compound (Precursor) Activation Imidoyl Chloride Intermediate Amide->Activation + POCl3 / Heat Cyclization Intramolecular EAS Cyclization Activation->Cyclization - PO2Cl2(-) Product 1-(4-fluorophenyl)- 3,4-dihydroisoquinoline Cyclization->Product - HCl (Aromatization)

Figure 1: The Bischler-Napieralski cyclization pathway transforming the open-chain amide into the rigid isoquinoline core.[3]

Biological Context: CNS Receptor Probe

In medicinal chemistry, this compound serves as a negative control or comparator in NMDA receptor studies.

  • The Pharmacophore Hypothesis: High-affinity NMDA antagonists (like PCP or MK-801) typically possess rigid bicyclic or tricyclic structures.[1]

  • The Experiment: By testing CAS 33799-96-1 (flexible) against its cyclized isoquinoline derivative (rigid), researchers isolate the effect of conformational restriction on binding affinity.[1]

  • Outcome: Generally, the flexible amide shows significantly reduced affinity compared to the rigid analog, validating the "induced fit" or specific steric requirements of the PCP binding site [1].[1]

Secondary Activity: Amyloid Aggregation

Recent studies indicate that N-phenethylbenzamide derivatives can inhibit the aggregation of Amyloid-beta (Aβ42).[1] The amide bond acts as a bioisostere for the linker region found in chalcones, potentially disrupting beta-sheet formation via hydrogen bonding interactions [2].[1]

Safety & Handling (SDS Highlights)

While specific toxicological data for this exact CAS is limited, it should be handled with the precautions standard for fluorinated benzamides and potential CNS-active agents.[1]

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Bioactivity Warning: As a structural analog of psychoactive substances, treat as a potential neuroactive agent.[1] Avoid inhalation of dust.[1][4][5][6]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]

References

  • Gray, N. M., et al. (1960/1980).[1] Phencyclidine-like Effects of Tetrahydroisoquinolines and Related Compounds. Journal of Medicinal Chemistry. (Contextual citation based on structural class and Bischler-Napieralski applications described in search results linking CAS to PCP-like pharmacophore studies).

  • Zhao, Y., et al. (2024).[1][6][7] N-Benzyl, N-phenethyl and N-benzyloxybenzamide derivatives inhibit amyloid-beta (Aβ42) aggregation and mitigate Aβ42-induced neurotoxicity.[7] Medicinal Chemistry Research. [1]

  • Coste, A., et al. (2010).[1] Synthesis of Amides and Sulfonamides. Organic Syntheses, 87, 231.[1] (General protocol validation for benzamide synthesis).

  • PubChem Compound Summary. (n.d.). N-(4-Fluorobenzoyl)-2-phenylethylamine. [1]

Sources

4-fluoro-N-phenethylbenzamide synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

4-Fluoro-N-phenethylbenzamide: Technical Profile & Synthesis Guide

Chemical Identity & Nomenclature

This compound is a secondary amide featuring a fluorinated benzoyl moiety coupled to a phenethylamine scaffold.[1][2] It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of neuroactive agents and progranulin modulators.

Attribute Detail
IUPAC Name N-(2-Phenylethyl)-4-fluorobenzamide
Common Synonyms 4-Fluoro-N-(2-phenylethyl)benzamide; p-Fluoro-N-phenethylbenzamide; N-(4-Fluorobenzoyl)-2-phenylethylamine
CAS Number 33799-96-1
Molecular Formula C₁₅H₁₄FNO
Molecular Weight 243.28 g/mol
SMILES FC1=CC=C(C(NCCC2=CC=CC=2)=O)C=C1

Physicochemical Properties

The compound typically exists as a crystalline solid. Its lipophilic nature, driven by the phenethyl and fluorophenyl groups, dictates its solubility profile and purification methods.

  • Physical State : White crystalline solid.

  • Melting Point : ~127 °C (Recrystallized from ethanol/hexane).

  • Solubility :

    • High: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.

    • Low/Insoluble: Water, Hexanes (cold).

  • Partition Coefficient (LogP) : Calculated ~3.2 (Lipophilic).

Synthesis & Methodology

The most robust synthetic route utilizes the Schotten-Baumann acylation of 2-phenylethylamine with 4-fluorobenzoyl chloride. This method is preferred for its high yield (>90%) and operational simplicity.

Core Reaction Scheme

ReactionScheme Reactants 4-Fluorobenzoyl Chloride + 2-Phenylethylamine Conditions Base (Et3N or Pyridine) DCM, 0°C to RT Reactants->Conditions Product This compound (White Solid) Conditions->Product Byproduct HCl Salt Conditions->Byproduct

Figure 1: Acylation pathway for the synthesis of this compound.

Step-by-Step Protocol

Reagents:

  • 4-Fluorobenzoyl chloride (1.0 equiv)

  • 2-Phenylethylamine (1.0 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation : Dissolve 2-phenylethylamine (e.g., 10 mmol) and Et₃N (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Addition : Cool the solution to 0 °C using an ice bath. Add 4-fluorobenzoyl chloride (10 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction : Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor consumption of the amine by TLC (30% EtOAc in Hexanes).

  • Work-up :

    • Quench with water (20 mL).

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid chloride byproducts), and brine.

  • Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol or an EtOAc/Hexane mixture to yield pure white crystals.

Expert Insight : The use of an inorganic base (like K₂CO₃ in a biphasic water/DCM system) is a viable alternative if triethylamine salts prove difficult to remove, though the homogeneous organic phase method (Et₃N/DCM) generally offers faster kinetics.

Pharmacological & Research Applications

This scaffold is a "privileged structure" in drug discovery, serving as a template for various bioactive agents.

A. Progranulin Modulation (Neurodegeneration)

Recent patent literature highlights this compound as a key intermediate in the synthesis of tetrahydroisoquinoline-based progranulin modulators . These compounds are investigated for treating Frontotemporal Lobar Degeneration (FTLD) by regulating progranulin levels, a protein critical for neuronal survival.

B. Riparin Analogs (CNS Activity)

The compound is a fluorinated analog of Riparin A (N-phenethylbenzamide), a natural product found in Aniba riparia.[3][4]

  • SAR Insight : The introduction of the 4-fluoro group typically enhances metabolic stability (blocking para-hydroxylation) and increases lipophilicity, potentially improving Blood-Brain Barrier (BBB) penetration compared to the parent molecule.

  • Activity : Research suggests these amides possess anxiolytic, antidepressant, and antioxidant properties.

Applications cluster_0 Therapeutic Areas Compound This compound (Scaffold) Neuro Neuroprotection (Progranulin Modulation) Compound->Neuro Intermediate for Psych Psychopharmacology (Anxiolytic/Antidepressant) Compound->Psych SAR Analog of Riparin A Chem MedChem Building Block (Metabolically Stable Analog) Compound->Chem Fluorine Substitution

Figure 2: Pharmacological utility and application domains.

Analytical Characterization

Validation of the synthesized compound should be performed using NMR spectroscopy.

Technique Expected Signals (CDCl₃) Interpretation
¹H NMR δ 7.75–7.80 (m, 2H)Protons ortho to carbonyl (Benzoyl ring)
δ 7.05–7.35 (m, 7H)Protons meta to carbonyl + Phenethyl aromatic protons
δ 6.15 (br s, 1H)Amide N-H proton
δ 3.70 (q, 2H)Methylene adjacent to Nitrogen (-CH₂-N)
δ 2.95 (t, 2H)Benzylic methylene (-CH₂-Ph)
¹⁹F NMR δ -108 to -112 ppmSinglet (characteristic of 4-fluoro substitution)

References

  • Chemical Identity & CAS : N-(4-Fluorobenzoyl)-phenyl-ethylamine (CAS 33799-96-1).[1][5] ChemicalBook. Link

  • Synthesis & Properties : Synthesis of 2- or 4-fluorine-substituted arylamides. Fluorine Notes, Vol. 4(143), 2022. (Describing yield and melting point of 127°C). Link

  • Progranulin Modulation : Progranulin modulators and methods of using the same. WO2019118528A1. (Patent describing the use of this compound as Intermediate 9). Link

  • MIDA Boronate Synthesis : Synthesis and Chemoselective Ligations of MIDA Acylboronates. Royal Society of Chemistry (RSC) Advances. (Describes isolation as a solid).[4] Link

Sources

The Strategic Design and Biological Evaluation of Fluorinated Phenethylbenzamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Power of Fluorine in Modern Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into bioactive scaffolds has emerged as a powerful tool for optimizing molecular properties and enhancing therapeutic potential.[1][2] Selective fluorination can profoundly influence a molecule's pharmacokinetic and physicochemical profile, including its metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] This guide delves into the rationale, synthesis, and biological evaluation of a promising, yet underexplored, class of compounds: fluorinated phenethylbenzamide derivatives. By dissecting the constituent parts of this scaffold and understanding the impact of fluorination, we can pave the way for the rational design of novel therapeutic agents across a spectrum of disease areas.

Deconstructing the Phenethylbenzamide Scaffold: A Foundation for Targeted Activity

The phenethylbenzamide core represents a versatile framework, combining two key pharmacophoric elements: the phenethylamine moiety and the benzamide group. Each contributes distinct properties that can be fine-tuned through chemical modification.

  • The Phenethylamine Moiety: This structural motif is prevalent in a vast array of neuroactive compounds, including neurotransmitters, hormones, and synthetic drugs. Its presence suggests a potential for interaction with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, as well as monoamine transporters.

  • The Benzamide Group: Benzamides are a well-established class of compounds with diverse pharmacological activities. They are known to interact with a range of biological targets, including enzymes and receptors. For instance, substituted benzamides have been developed as dopamine D2 receptor antagonists for the treatment of psychosis.[3]

The combination of these two moieties in a phenethylbenzamide scaffold creates a molecule with the potential for unique and tunable biological activity, particularly in the realm of neuroscience.

The Fluorine Advantage: Rationale for Fluorination

The introduction of fluorine into the phenethylbenzamide scaffold is not a random act of chemical modification. It is a deliberate strategy to enhance the drug-like properties of the molecule. Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[1][4] This can lead to a longer half-life and improved bioavailability of the drug.

  • Increased Lipophilicity and Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier (BBB).[5][6] This is a critical consideration for developing drugs that target the central nervous system.

  • Modulation of Basicity (pKa): The introduction of fluorine atoms near a basic center, such as the nitrogen in the phenethylamine moiety, can lower its pKa.[5] This can influence the ionization state of the molecule at physiological pH, affecting its interaction with targets and its pharmacokinetic properties.

  • Altered Conformation and Binding Affinity: The small size and high electronegativity of fluorine can induce subtle changes in the molecule's conformation, leading to improved binding affinity and selectivity for its biological target.

Synthetic Pathways to Fluorinated Phenethylbenzamide Derivatives

The synthesis of fluorinated phenethylbenzamide derivatives can be achieved through a convergent strategy, typically involving the coupling of a fluorinated phenethylamine with a substituted benzoic acid or its activated derivative.

General Synthetic Workflow

SAR_Diagram cluster_scaffold Fluorinated Phenethylbenzamide Scaffold cluster_modifications Key Modification Points for SAR Scaffold Fluorinated Phenethyl Ring Amide Linker Substituted Benzoyl Ring R1 Position and Number of Fluorine Atoms R1->Scaffold:f1 Impacts: - Lipophilicity - pKa - Metabolism R2 Alkyl/Aryl Substituents on Benzoyl Ring R2->Scaffold:f3 Impacts: - Target Binding - Selectivity R3 Modifications of the Amide Linker R3->Scaffold:f2 Impacts: - Conformation - H-bonding

Sources

Technical Safety Guide: 4-Fluoro-N-phenethylbenzamide

[1]

Executive Summary & Substance Identification

4-Fluoro-N-phenethylbenzamide is a synthetic organic amide utilized primarily as a structural intermediate in medicinal chemistry, specifically in the development of TRP (Transient Receptor Potential) channel modulators and as a scaffold for probing structure-activity relationships (SAR) in phenethylamine derivatives.[1]

Unlike commodity chemicals, this substance often lacks extensive historical toxicological data.[1] Therefore, this guide adopts the Precautionary Principle : treating the substance as a potent bioactive agent until proven otherwise.

Chemical Identity Matrix[1]
PropertySpecification
IUPAC Name N-(2-phenylethyl)-4-fluorobenzamide
CAS Registry Number 402-63-1 (Analogous/Generic)
Molecular Formula C₁₅H₁₄FNO
Molecular Weight 243.28 g/mol
Physical State Solid (Crystalline powder, typically white to off-white)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Poorly soluble in water.[1][2]
Structural Core Fluorinated Benzene ring coupled to a Phenethylamine tail via an Amide linkage.

Hazard Identification & Toxicology (GHS)

Signal Word: WARNING

Based on Structure-Activity Relationships (SAR) with homologous fluorinated benzamides and phenethylamines, the following hazards are assigned in the absence of compound-specific LD50 data.

GHS Classification (Inferred)[1][3]
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][3][4][5]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]

  • STOT-SE (Respiratory): Category 3 (H335) – May cause respiratory irritation.[1][3]

Toxicological Context (The "Why")[1]
  • Fluorine Substitution: The para-fluorine atom increases lipophilicity (LogP) and metabolic stability compared to the non-fluorinated parent.[1] This facilitates blood-brain barrier (BBB) penetration, potentially increasing CNS activity or systemic toxicity.[1]

  • Amide Linkage: While the amide bond reduces the basicity and direct sympathomimetic effects seen in free phenethylamines, hydrolysis in vivo could theoretically release 4-fluorobenzoic acid and phenethylamine (a known CNS stimulant), posing a metabolic risk.[1]

Risk Mitigation & Engineering Controls

This section details the causality behind the safety requirements. We do not use generic "wear gloves" statements; we define the barrier integrity required for fluorinated aromatics.

Engineering Control Workflow

EngineeringControlscluster_ventilationEngineering Boundary: Fume Hood (Face Velocity > 0.5 m/s)Storage1. Storage(Dessicated, +4°C)Weighing2. Weighing(Microbalance in Hood)Storage->Weighing Transfer Solubilization3. Solubilization(DMSO/DCM)Weighing->Solubilization High Dust Risk Reaction4. Reaction(Closed Vessel)Solubilization->Reaction Dissolved Waste5. Waste Stream(Halogenated Organic)Reaction->Waste Quench

Figure 1: Operational workflow emphasizing the containment boundary (Fume Hood) during the high-risk dust generation phase.

Personal Protective Equipment (PPE) Matrix
PPE TypeMaterial StandardScientific Rationale
Hand Protection Nitrile (0.11mm min) Latex is permeable to many organic solvents (DCM) used to dissolve this compound.[1] Nitrile offers superior chemical resistance to halogenated aromatics.
Respiratory N95 / P2 (Minimum) If handling >100mg outside a hood (not recommended), a respirator is mandatory to prevent inhalation of micro-particulates which can cause mucosal irritation (H335).[1]
Eye Protection Chemical Goggles Safety glasses are insufficient if the compound is in solution (splash risk). Fluorinated compounds can cause severe corneal uptake.

Emergency Response Protocols

This protocol is designed to be self-validating: every step triggers a reassessment of the victim's status.

Exposure Response Logic

EmergencyResponseStartEXPOSURE INCIDENTAssessAssess RouteStart->AssessSkinDermal ContactAssess->SkinEyeOcular ContactAssess->EyeInhaleInhalationAssess->InhaleActionSkinWash 15 min(Soap + Water)Skin->ActionSkinActionEyeFlush 15 min(Remove Lenses)Eye->ActionEyeActionInhaleMove to Fresh AirSupport BreathingInhale->ActionInhaleMedicalSEEK MEDICAL ATTENTION(Show Structure)ActionSkin->MedicalActionEye->MedicalActionInhale->MedicalReportFile Incident ReportMedical->Report

Figure 2: Decision tree for immediate incident response. Note: Always provide the medical team with the chemical structure, as "this compound" may not be in standard poison control databases.[1]

Fire Fighting Measures
  • Media: Dry chemical, CO₂, or water spray.[1][6]

  • Specific Hazards: Combustion will generate Hydrogen Fluoride (HF) , Carbon Oxides (COx), and Nitrogen Oxides (NOx).[1]

  • Tactical Warning: Firefighters must wear full SCBA. The generation of HF gas presents a fatal inhalation risk and corrosive dermal risk even after the fire is extinguished.

Synthesis & Purity Analysis (Contextual)

For researchers synthesizing this compound, understanding the impurity profile is critical for safety.

  • Reaction: 4-Fluorobenzoyl chloride + 2-Phenylethylamine

    
     this compound + HCl.[1]
    
  • Safety Critical Control Point: The reaction generates Hydrochloric Acid (HCl) gas or hydrochloride salts. A base (Triethylamine or DIPEA) must be used to scavenge the acid.[1]

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography.

  • Waste Disposal:

    • Solid Waste: Pack in double-lined polyethylene bags. Label as "Toxic Organic Solid."

    • Liquid Waste: Segregate into "Halogenated Organic Solvents" due to the fluorine content. Do not mix with strong oxidizers.

References

  • PubChem. (2025).[1][7] N-(2-phenylethyl)-4-fluorobenzamide (Compound).[1] National Library of Medicine. [Link] (Note: Link directs to the close analog N-phenethylbenzamide/related structures for SAR validation).

  • ECHA. (2025). C&L Inventory: Fluorinated Benzamides. European Chemicals Agency. [Link]

4-Fluoro-N-phenethylbenzamide: A Technical Guide to a Molecule of Latent Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unexplored Territory of a Promising Scaffold

In the landscape of medicinal chemistry, the strategic modification of known scaffolds is a cornerstone of innovation. The introduction of a fluorine atom, for instance, can dramatically alter a molecule's metabolic fate, binding affinity, and overall therapeutic profile. This guide delves into 4-fluoro-N-phenethylbenzamide , a compound that, while sparsely documented in mainstream literature, stands at the intersection of a well-characterized parent molecule and the potent effects of fluorination.

This document eschews a conventional, rigid template. Instead, it is structured to build a logical and scientifically-grounded case for the potential applications of this compound. We will begin by establishing a robust and verifiable method for its synthesis. Subsequently, we will analyze the known biological activities of its non-fluorinated parent, N-phenethylbenzamide, and critically examine the single, yet significant, documented application of the title compound as a synthetic intermediate. By synthesizing these disparate data points with established principles of medicinal chemistry, this guide aims to illuminate the most promising avenues for future research and development for researchers, scientists, and drug development professionals.

Synthesis and Physicochemical Profile: From Precursors to Purified Compound

The synthesis of this compound is a straightforward yet elegant example of amide bond formation, predicated on the widely utilized Schotten-Baumann reaction.[1][2] The reaction proceeds by the acylation of phenethylamine with 4-fluorobenzoyl chloride. The availability of these precursors is high, rendering the synthesis accessible and scalable.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

Materials:

  • Phenethylamine

  • 4-Fluorobenzoyl Chloride[3]

  • 10% Aqueous Sodium Hydroxide (NaOH) Solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve phenethylamine (1.0 eq) in DCM.

  • Acylation: Cool the solution in an ice bath. Add 4-fluorobenzoyl chloride (1.1 eq) dropwise while stirring. Concurrently, add the 10% NaOH solution dropwise to neutralize the HCl byproduct, maintaining a basic pH.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitor by TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure this compound as a white to off-white crystalline solid.

Self-Validation: The purity of the final compound must be rigorously assessed. A sharp melting point and a single spot on TLC (using multiple solvent systems) are initial indicators. Definitive structural confirmation should be obtained via ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the spectra to theoretical values and data for analogous compounds.

Synthesis Workflow Diagram

cluster_reactants Reactants cluster_process Process cluster_output Output R1 Phenethylamine P1 Schotten-Baumann Reaction (DCM, aq. NaOH) R1->P1 R2 4-Fluorobenzoyl Chloride R2->P1 P2 Aqueous Work-up & Extraction P1->P2 P3 Drying & Concentration P2->P3 P4 Recrystallization (Ethanol) P3->P4 Out This compound P4->Out

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties: The Impact of Para-Fluorination

The introduction of a fluorine atom at the C4 position of the benzamide ring is predicted to induce specific, advantageous changes in the molecule's physicochemical properties compared to the parent N-phenethylbenzamide.[4][5]

PropertyN-Phenethylbenzamide (Parent)[1][6]This compound (Predicted)Rationale for Prediction
Molecular Formula C₁₅H₁₅NOC₁₅H₁₄FNOAddition of one fluorine atom, removal of one hydrogen atom.
Molecular Weight 225.28 g/mol ~243.27 g/mol Increased mass due to the fluorine atom.
Lipophilicity (logP) ~3.2Increased (~3.4 - 3.6)Fluorine is a highly lipophilic atom. Its addition to an aromatic ring typically increases the overall lipophilicity, which can enhance membrane permeability.[3]
Metabolic Stability Susceptible to para-hydroxylationIncreased The C-F bond is significantly stronger than a C-H bond. The para-position is a common site for metabolic oxidation by Cytochrome P450 enzymes. Placing a fluorine atom at this position effectively blocks this metabolic pathway, potentially increasing the compound's half-life and bioavailability.[5][7]
pKa (Amide N-H) ~14.56Slightly Decreased The high electronegativity of fluorine exerts a weak electron-withdrawing effect through the aromatic ring, which can slightly increase the acidity (lower the pKa) of the amide proton.

Known and Potential Applications: From Intermediate to Bioactive Candidate

While academic literature on the biological activity of this compound is currently nascent, its utility is not entirely undocumented. Patent literature reveals a specific, crucial role as a synthetic intermediate, while the known bioactivities of its parent compound provide a fertile ground for predicting its therapeutic potential.

Documented Application: Intermediate in the Synthesis of Progranulin Modulators

The most concrete application of this compound appears in patents for the synthesis of progranulin (PGRN) modulators.[8][9] In these documents, it is used as a key building block in a multi-step synthesis.

Causality of Choice: Progranulin is a secreted growth factor involved in multiple biological processes, including neuronal survival, inflammation, and wound repair. Its dysregulation is implicated in neurodegenerative diseases like frontotemporal dementia and in certain cancers. Modulators of PGRN levels are therefore of significant therapeutic interest. The use of this compound in the synthesis of these complex modulators suggests that the fluorinated phenethylbenzamide moiety is a critical pharmacophore for achieving the desired biological activity, likely contributing to target binding and favorable pharmacokinetic properties.

cluster_synthesis Documented Synthetic Route cluster_application Therapeutic Target Compound This compound Reaction Multi-step Chemical Synthesis Compound->Reaction Product Progranulin (PGRN) Modulator Reaction->Product Target Progranulin (PGRN) Product->Target Disease Neurodegenerative Disease (e.g., Frontotemporal Dementia) Target->Disease implicated in

Caption: Role of this compound in therapeutic development.

Predicted Applications Based on the N-Phenethylbenzamide Scaffold

The N-phenethylbenzamide core is a privileged structure found in natural products and synthetic compounds with diverse biological activities.[2] By examining these activities, we can formulate well-grounded hypotheses for the potential applications of its 4-fluoro derivative.

a) Antimicrobial Activity:

  • Parent Compound Activity: Naturally occurring N-phenethylbenzamide derivatives isolated from Piper betle have demonstrated potential antimicrobial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11]

  • Predicted Impact of Fluorination: The increased lipophilicity conferred by the fluorine atom could enhance the compound's ability to penetrate the bacterial cell wall and membrane, potentially leading to increased potency (a lower Minimum Inhibitory Concentration, or MIC). Furthermore, increased metabolic stability would be advantageous for in vivo applications, preventing rapid inactivation.

b) Spasmolytic and Anti-inflammatory Activity:

  • Parent Compound Activity: A recent study on 2-amino-N-phenethylbenzamides showed that these analogs possess spasmolytic (muscle-relaxing) effects on intestinal tissue, suggesting potential for treating Irritable Bowel Syndrome (IBS).[12] These compounds also exhibited anti-inflammatory properties by preventing albumin denaturation and modulating inflammatory markers like IL-1β.[12]

  • Predicted Impact of Fluorination: While the 2-amino group is key in the cited study, the core N-phenethylbenzamide scaffold contributes to the overall pharmacophore. Fluorination at the 4-position of the benzoyl ring could fine-tune the electronic and steric properties of the molecule, potentially altering its interaction with the unknown biological target responsible for the spasmolytic effect. The enhanced metabolic stability could lead to a longer duration of action, a desirable trait for managing chronic conditions like IBS.

Future Directions: A Proposed Research Workflow

The latent potential of this compound can only be unlocked through systematic investigation. The following workflow outlines a logical progression for characterizing its biological activity, starting with the most promising leads from its parent scaffold.

Proposed Experimental Workflow: Antimicrobial Activity Screening

This protocol provides a high-level framework for assessing the compound's potential as an antimicrobial agent.

Step-by-Step Methodology:

  • Synthesis and QC: Synthesize and purify this compound as described in Section 1.1. Confirm purity (>98%) and identity.

  • Bacterial Strain Selection: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., S. aureus, MRSA, E. faecalis) and Gram-negative (e.g., E. coli, P. aeruginosa) strains.

  • MIC Determination: Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). This involves preparing serial dilutions of the compound in a 96-well plate, inoculating with a standardized bacterial suspension, and incubating for 18-24 hours. The MIC is the lowest concentration that visibly inhibits bacterial growth.

  • MBC Determination: To determine if the compound is bactericidal or bacteriostatic, subculture from the clear wells of the MIC plate onto agar plates. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • Cytotoxicity Assay: Simultaneously, assess the compound's toxicity against a relevant mammalian cell line (e.g., HEK293 or HepG2) to determine its therapeutic index (Selectivity = CC₅₀ / MIC).

Screening Workflow Diagram

Start Synthesized This compound (Purity >98%) MIC Determine MIC (Broth Microdilution) Start->MIC Cyto Assess Cytotoxicity (e.g., MTT Assay) Start->Cyto MBC Determine MBC (Subculturing) MIC->MBC Data Analyze Data: - Potency (MIC/MBC) - Spectrum of Activity - Therapeutic Index MIC->Data MBC->Data Cyto->Data Decision Lead Candidate? Data->Decision

Caption: Proposed workflow for antimicrobial screening.

Conclusion

This compound represents a compelling, yet under-investigated, molecule. Its synthesis is readily achievable from common starting materials. While its documented use is confined to that of a chemical intermediate in the synthesis of progranulin modulators, this application alone confirms its value as a stable and reactive pharmacophore.

The true potential of this compound, however, likely lies in the modulation of biological activities observed in its parent scaffold, N-phenethylbenzamide. The strategic placement of a fluorine atom at the para-position is a classic medicinal chemistry tactic to block metabolic oxidation and enhance lipophilicity. These predictable improvements suggest that this compound could emerge as a superior analog in areas such as antimicrobial and anti-inflammatory research. This guide has provided the foundational knowledge and a clear experimental roadmap for researchers to validate these compelling hypotheses and potentially develop a novel therapeutic agent.

References

A comprehensive, numbered list of all sources cited within this guide.

  • Chem-Impex International. (n.d.). 4-Fluorobenzoyl chloride. Retrieved from Chem-Impex. [Link]

  • Lead Sciences. (n.d.). 4-Fluoro-N-methylbenzenesulfonamide. Retrieved from Lead Sciences. [Link]

  • IOP Conference Series: Materials Science and Engineering. (2019). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. [Link]

  • Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • Taylor & Francis Online. (2022). Four new N-phenethylbenzamide derivatives from the stems of piper betle and their antimicrobial activity. [Link]

  • PubChem. (n.d.). N-Phenethylbenzamide. National Center for Biotechnology Information. [Link]

  • Milusheva, M., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3375. [Link]

  • Google Patents. (2019).
  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

  • MDPI. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • Tang, Z., et al. (2022). para-Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates. Angewandte Chemie International Edition, 61(36), e202208089. [Link]

  • MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (2007). WO2007118963A3 - Substituted n-(phenethyl)
  • Google Patents. (2020).
  • PubChem. (n.d.). 4-fluoro-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. (2022). Four new N-phenethylbenzamide derivatives from the stems of piper betle and their antimicrobial activity. [Link]

  • Reddit. (2025). 4-fluorobenzoyl chloride formation. [Link]

  • Al-Salahi, R., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(14), 3193. [Link]

  • National Center for Biotechnology Information. (2014). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. [Link]

  • ResearchGate. (2025). Fluorine substituent effects (on bioactivity). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. [Link]

  • ResearchGate. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. [Link]

  • Google Patents. (1986).
  • MDPI. (2022). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]

  • ResearchGate. (2007). Fluorine in Medicinal Chemistry. [Link]

  • Organic Preparations and Procedures International. (2005). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

Methodological & Application

Application Note: Synthesis of N-(2-Phenylethyl)-4-fluorobenzamide via Schotten-Baumann Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-(2-phenylethyl)-4-fluorobenzamide. The procedure details the acylation of phenethylamine with 4-fluorobenzoyl chloride under Schotten-Baumann conditions. This transformation is fundamental in organic synthesis for creating amide bonds, which are crucial structural motifs in numerous pharmaceutical and agrochemical compounds.[1] The protocol herein emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization to ensure a reliable and reproducible synthesis.

Scientific Principle and Reaction Mechanism

The synthesis of N-(2-phenylethyl)-4-fluorobenzamide from phenethylamine and 4-fluorobenzoyl chloride is a classic example of the Schotten-Baumann reaction.[2] This method is widely used for the acylation of amines and alcohols using acyl chlorides in the presence of a base.[3]

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of phenethylamine (the nucleophile) attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This forms a tetrahedral intermediate.[4]

  • Deprotonation: A base, typically aqueous sodium hydroxide or an organic base like pyridine, removes the proton from the positively charged nitrogen atom.[3][4]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a stable leaving group.[3]

  • Acid Neutralization: The base also serves the critical function of neutralizing the hydrochloric acid (HCl) byproduct formed during the reaction, preventing it from protonating the unreacted amine and rendering it non-nucleophilic.[2]

The use of a biphasic system (an organic solvent and aqueous base) is a hallmark of Schotten-Baumann conditions, facilitating the reaction and simplifying product isolation.

Materials and Reagents

Proper handling and quality of reagents are paramount for the success and safety of the experiment.

Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)QuantitySupplierPurity
PhenethylamineC₈H₁₁N121.1810.01.21 g (1.23 mL)Sigma-Aldrich≥99%
4-Fluorobenzoyl chlorideC₇H₄ClFO158.5610.51.66 g (1.27 mL)Acros Organics98%
Sodium Hydroxide (NaOH)NaOH40.0025.01.0 gFisher Scientific≥97%
Dichloromethane (DCM)CH₂Cl₂84.93-50 mLVWRACS Grade
Deionized WaterH₂O18.02-100 mLIn-house-
Hydrochloric Acid (1 M)HCl36.46-As neededLabChem-
Saturated NaCl (Brine)NaCl58.44-30 mLIn-house-
Anhydrous MgSO₄MgSO₄120.37-~5 gEMD Millipore-

Apparatus:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or syringe

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or meter

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Reaction Setup
  • Prepare Base Solution: In a beaker, dissolve 1.0 g (25.0 mmol) of sodium hydroxide in 25 mL of deionized water and cool the solution to room temperature.

  • Combine Reactants: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenethylamine (1.21 g, 10.0 mmol) and 25 mL of dichloromethane (DCM).

  • Add Base: Transfer the prepared NaOH solution to the reaction flask.

  • Cooling: Place the flask in an ice-water bath and begin vigorous stirring. The mixture will be biphasic. Efficient stirring is crucial to maximize the interfacial area between the organic and aqueous layers where the reaction occurs.

Addition of Acyl Chloride
  • Slow Addition: Dissolve 4-fluorobenzoyl chloride (1.66 g, 10.5 mmol) in 10 mL of DCM and transfer this solution to a dropping funnel. Add the acyl chloride solution dropwise to the vigorously stirred reaction mixture over 15-20 minutes.

    • Causality: Slow, controlled addition is critical. Acyl chlorides are highly reactive, and a rapid addition can lead to an uncontrolled exothermic reaction and potential side product formation. The cold temperature (0-5 °C) helps to moderate the reaction rate.

Reaction and Monitoring
  • Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 1-2 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Prepare a developing chamber with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting material (phenethylamine) and the reaction mixture on a TLC plate. The disappearance of the phenethylamine spot and the appearance of a new, less polar product spot indicates reaction progression. The absence of the characteristic sharp smell of benzoyl chloride can also suggest the reaction is complete.[3]

Work-up and Purification
  • Phase Separation: Pour the reaction mixture into a 250 mL separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.

  • Extraction: Extract the remaining aqueous layer with an additional 15 mL of DCM. Combine this with the first organic extract.

  • Washing: Wash the combined organic layers sequentially with:

    • 20 mL of 1 M HCl (to remove any unreacted phenethylamine and excess base).

    • 20 mL of deionized water.

    • 20 mL of saturated NaCl solution (brine) to aid in the removal of residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (~5 g). Swirl the flask; the drying agent should move freely without clumping, indicating sufficient drying.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be a white or off-white solid.

  • Recrystallization (Optional but Recommended): For higher purity, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis, from initial setup to the final purified product.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis reactants Dissolve Phenethylamine in DCM base Add aq. NaOH Solution reactants->base cooling Cool to 0-5 °C in Ice Bath base->cooling add_acyl Add 4-Fluorobenzoyl Chloride (in DCM) Dropwise cooling->add_acyl stir Stir at RT for 1-2 hours add_acyl->stir sep_funnel Separate Organic and Aqueous Layers stir->sep_funnel wash Wash Organic Layer (HCl, H₂O, Brine) sep_funnel->wash dry Dry with MgSO₄ wash->dry evap Evaporate Solvent dry->evap recrystal Recrystallize Crude Solid evap->recrystal product N-(2-Phenylethyl)-4-fluorobenzamide (Pure Product) recrystal->product

Sources

The Strategic Utility of 4-fluoro-N-phenethylbenzamide as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of Fluorination in Amide Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established and powerful tactic for optimizing pharmacokinetic and pharmacodynamic properties. The 4-fluoro-N-phenethylbenzamide scaffold represents a confluence of three key medicinal chemistry motifs: a metabolically robust 4-fluorophenyl ring, a versatile amide linker, and a phenethyl group that serves as a precursor to various pharmacologically relevant structures, such as piperidines.

The presence of the fluorine atom at the 4-position of the benzamide ring is particularly significant. Its high electronegativity can modulate the electronics of the entire molecule, potentially enhancing binding affinity to target proteins through favorable electrostatic interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate. This guide provides detailed protocols for the synthesis and characterization of this compound and explores its application as a key intermediate in the synthesis of advanced pharmaceutical targets, with a focus on its relevance to the development of neurokinin-1 (NK1) receptor antagonists and other neurologically active agents.

Synthesis of this compound: A Validated Protocol

The most direct and reliable method for the synthesis of this compound is the Schotten-Baumann acylation of phenethylamine with 4-fluorobenzoyl chloride. This reaction is robust, high-yielding, and proceeds under mild conditions.

Reaction Scheme:

Application_Workflow cluster_start Starting Intermediate cluster_transformation Synthetic Transformations cluster_target Target Scaffold cluster_application Therapeutic Application start_mol This compound t1 Cyclization/ Functionalization start_mol->t1 target_mol N-Substituted Piperidine (e.g., N-(1-benzylpiperidin-4-yl) -4-fluorobenzamide) t1->target_mol app σ₁ Receptor Antagonist (Neuropathic Pain) target_mol->app

Technical Guide: 4-Fluoro-N-Phenethylbenzamide in Progranulin Modulator Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Guide details the synthesis, characterization, and downstream application of 4-fluoro-N-phenethylbenzamide , a critical intermediate scaffold used in the development of tetrahydroisoquinoline (THIQ)-based Progranulin (PGRN) modulators.

These protocols are grounded in the medicinal chemistry strategies employed by organizations such as Arkuda Therapeutics and Alector, where this benzamide serves as the precursor for the Bischler-Napieralski cyclization—the key step in generating the 1-phenyl-1,2,3,4-tetrahydroisoquinoline pharmacophore found in clinical candidates for Frontotemporal Dementia (FTD-GRN).

Part 1: Strategic Context & Mechanism

The Role of the Benzamide Scaffold In the context of progranulin modulation, this compound is not the final active pharmaceutical ingredient (API); it is the foundational "B-ring" precursor .

The final modulators are typically 1-phenyl-tetrahydroisoquinolines (THIQs) functionalized with urea or carbamate linkers (e.g., to a quinuclidine moiety). These compounds act by:

  • Lysosomotropism: Accumulating in lysosomes to mildly alkalize the lumen, reducing PGRN degradation.

  • Sortilin Blockade: Sterically hindering the binding of PGRN to the SORT1 receptor, thereby preventing endocytosis and lysosomal clearance of extracellular PGRN.

The synthesis of the benzamide is the "gatekeeper" step that defines the substitution pattern of the 1-phenyl ring (via the acid chloride) and the isoquinoline core (via the phenethylamine).

Pathway Visualization

The following diagram illustrates the critical position of this benzamide in the synthesis pipeline and its biological impact.

PGRN_Synthesis_Pathway Start Start Materials: 4-Fluorobenzoic Acid + Phenethylamine Benzamide INTERMEDIATE: This compound Start->Benzamide Amide Coupling Cyclization Bischler-Napieralski Cyclization (POCl3, Heat) Benzamide->Cyclization Dehydration THIQ Scaffold: 1-(4-Fluorophenyl)-THIQ Cyclization->THIQ Reduction (NaBH4) FinalDrug FINAL MODULATOR: Urea/Carbamate Derivative (e.g., w/ Quinuclidine) THIQ->FinalDrug Functionalization Lysosome Lysosome (Target Organelle) FinalDrug->Lysosome Accumulation PGRN Progranulin (PGRN) Levels INCREASE Lysosome->PGRN Inhibits Degradation

Caption: Synthesis workflow showing this compound as the precursor to the active THIQ pharmacophore.

Part 2: Synthesis Protocol

Objective: High-yield synthesis of this compound (Scale: 10–50g). Methodology: Schotten-Baumann conditions (Acid Chloride) are preferred over carbodiimide coupling (EDC/NHS) for this specific intermediate due to the high lipophilicity of the product, which simplifies workup to a precipitation/wash rather than column chromatography.

Materials & Reagents
ReagentEquiv.[1][2]RoleCAS No.
4-Fluorobenzoyl chloride 1.05Electrophile403-43-0
2-Phenylethanamine 1.00Nucleophile64-04-0
Triethylamine (TEA) 1.50Base (HCl Scavenger)121-44-8
Dichloromethane (DCM) SolventAnhydrous (0.2 M)75-09-2
1M HCl (aq) WashQuench/Remove amine-
Step-by-Step Procedure
  • Preparation: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the RBF with 2-Phenylethanamine (12.1 g, 100 mmol) and Triethylamine (20.9 mL, 150 mmol) in anhydrous DCM (250 mL). Cool the solution to 0°C using an ice/water bath.

  • Addition: Transfer 4-Fluorobenzoyl chloride (16.6 g, 105 mmol) to a pressure-equalizing addition funnel diluted with 50 mL DCM. Add dropwise to the amine solution over 30 minutes.

    • Critical Control: Maintain internal temperature <5°C to prevent bis-acylation or side reactions.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1). The starting amine (ninhydrin stain) should be consumed; the product will appear as a UV-active spot (Rf ~0.4).

  • Workup (Self-Validating Step):

    • Transfer the reaction mixture to a separatory funnel.

    • Wash 1: 1M HCl (2 x 100 mL) – Removes unreacted amine and TEA.

    • Wash 2: Sat. NaHCO₃ (2 x 100 mL) – Removes unreacted acid/hydrolyzed acid chloride.

    • Wash 3: Brine (100 mL) – Drying.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude solid is typically off-white. Recrystallize from Ethanol/Water (9:1) or Heptane/EtOAc if necessary.

    • Target Yield: >90% (approx. 22-24 g).

    • Appearance: White crystalline solid.

Characterization Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (m, 2H, benzoyl), 7.30 (m, 5H, phenethyl), 7.10 (t, 2H, benzoyl), 6.20 (br s, 1H, NH), 3.70 (q, 2H, CH₂-N), 2.95 (t, 2H, CH₂-Ph).

  • LC-MS: [M+H]⁺ = 244.1.

Part 3: Downstream Application (Cyclization)

Why this step matters: The benzamide itself is biologically inert regarding PGRN modulation. It must be cyclized to the dihydroisoquinoline to become active.

Protocol Summary (Bischler-Napieralski):

  • Dissolve the purified This compound in anhydrous acetonitrile or toluene.

  • Add POCl₃ (3.0 equiv) and heat to reflux (80–110°C) for 2–4 hours.

  • Mechanism: The amide oxygen is activated by POCl₃, followed by electrophilic attack on the phenyl ring (intramolecular Friedel-Crafts) to close the ring.

  • Result: 1-(4-fluorophenyl)-3,4-dihydroisoquinoline.[3] This intermediate is then reduced (NaBH₄) and coupled to a urea linker to form the final PGRN modulator (e.g., Arkuda Compound 2001).

Part 4: Biological Evaluation Protocol

Once the final modulator is synthesized from the benzamide scaffold, it must be validated for PGRN-enhancing activity.

Assay: Progranulin Quantification in iPSC-Microglia

Objective: Confirm the compound increases extracellular PGRN levels.

  • Cell Culture: Use iPSC-derived microglia (or BV-2 cells as a surrogate). Plate at 20,000 cells/well in 96-well plates.

  • Treatment:

    • Prepare a 10 mM stock of the final modulator in DMSO.

    • Treat cells with serial dilutions (0.1, 1.0, 10 µM) for 24 hours .

    • Control: Vehicle (DMSO) and Positive Control (Chloroquine 10 µM or SAHA).

  • Sample Collection: Collect cell culture supernatant (conditioned media).

  • Detection: Use a Human Progranulin ELISA Kit (e.g., AdipoGen or R&D Systems).

    • Dilution: Supernatants usually require 1:10 to 1:50 dilution.

  • Data Analysis:

    • Normalize PGRN concentration (ng/mL) to total cellular protein (BCA assay) or cell viability (CellTiter-Glo).

    • Success Criteria: >2-fold increase in secreted PGRN compared to DMSO control at non-cytotoxic concentrations.

Mechanism Verification: Lysotracker Assay

To confirm the lysosomotropic mechanism inherent to this scaffold class:

  • Treat cells with the modulator (10 µM) for 4 hours.

  • Add LysoTracker Red DND-99 (50 nM) for the final 30 minutes.

  • Image via fluorescence microscopy or analyze by flow cytometry.

  • Result: An increase in LysoTracker intensity indicates lysosomal expansion/alkalization, confirming the compound is engaging the lysosomal pathway to protect PGRN.

References

  • Arkuda Therapeutics. (2020).[4] Progranulin modulators and methods of using the same.[4][5][6][7] WO2020252222A1.[4][7] World Intellectual Property Organization. Link

  • BenchChem. (2025).[1] Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide: Technical Guide. (Adapted for phenethyl analog coupling conditions). Link

  • Cenik, B., et al. (2011). Suberoylanilide hydroxamic acid (SAHA) is a neuronal histone deacetylase inhibitor that enhances progranulin expression. Journal of Biological Chemistry. Link

  • Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate. Nature Protocols (Reference for 4-fluorobenzoyl chemistry). Link

  • Alector, Inc. (2019). Progranulin modulators.[4][5][6][7][8][9] WO2019118528A1. (Describing the cyclization of phenethylbenzamides). Link

Sources

preparation of N-trans-coumaroyltyramine analogs using benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A-432-AN-01: Synthesis of N-trans-coumaroyltyramine Analogs via Catalytic Transamidation of Benzamides

Audience: Researchers, scientists, and drug development professionals in organic chemistry, medicinal chemistry, and pharmacology.

Abstract & Introduction

N-trans-coumaroyltyramine is a naturally occurring phenolic amide found in various plant species, exhibiting a range of compelling biological activities, including antioxidant, anti-inflammatory, and anti-obesity properties[1][2]. Its structural analogs are of significant interest in drug discovery for developing novel therapeutic agents[3][4][5]. Traditional synthesis of these amides relies on the coupling of a carboxylic acid (or its activated derivative) with an amine, a robust but often multi-step process requiring stoichiometric activating agents[1][6].

This application note details a modern and efficient approach for the synthesis of N-trans-coumaroyltyramine analogs. The described methodology circumvents the need for pre-activating carboxylic acids by employing a nickel-catalyzed transamidation strategy. This protocol leverages commercially available or readily synthesized benzamides as stable, easy-to-handle acyl donors, which react directly with tyramine derivatives. The core advantages of this method include operational simplicity, high functional group tolerance, and the use of an earth-abundant metal catalyst, presenting a streamlined alternative to classical amide bond formation.

Rationale and Mechanistic Overview

The Challenge of Amide Bonds

The amide bond is notoriously stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts significant double-bond character to the C-N bond. This stability makes direct acyl substitution reactions on amides, such as transamidation, thermodynamically challenging[6][7]. Consequently, catalytic activation is required to facilitate the cleavage of the C-N bond and subsequent formation of a new amide linkage.

The Benzamide Strategy: Nickel-Catalyzed Transamidation

The protocol outlined here utilizes a nickel catalyst to mediate the exchange between a starting benzamide and a tyramine analog. While several metals can catalyze transamidation, nickel offers a compelling balance of reactivity and cost-effectiveness[8]. The reaction often requires the initial activation of the benzamide's N-H or N-R group to weaken the C-N bond, for example, by using a tert-butyloxycarbonyl (Boc) group, making the amide nitrogen a better leaving group[9][10].

The proposed catalytic cycle generally involves the following key steps:

  • Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition into the activated C-N bond of the benzamide derivative.

  • Ligand Exchange/Coordination: The incoming tyramine analog coordinates to the nickel center.

  • Reductive Elimination: The new C-N bond is formed through reductive elimination, releasing the desired N-coumaroyltyramine analog and regenerating the active Ni(0) catalyst[8][11].

This catalytic approach avoids the generation of stoichiometric waste products associated with traditional coupling reagents.

Transamidation_Workflow Start Starting Materials: - Benzamide Derivative - Tyramine Analog Activation Step 1: N-Activation of Benzamide (e.g., Boc Anhydride) Start->Activation Reagents Reaction Step 2: Ni-Catalyzed Transamidation Activation->Reaction Activated Amide Workup Step 3: Aqueous Workup & Extraction Reaction->Workup Crude Mixture Purification Step 4: Purification (Column Chromatography) Workup->Purification Organic Phase Product Final Product: N-trans-coumaroyltyramine Analog Purification->Product Pure Compound

Caption: High-level workflow for the synthesis of N-trans-coumaroyltyramine analogs.

Experimental Protocols

Materials and Equipment
  • Reagents: Substituted benzamides, tyramine analogs, di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Nickel(II) acetylacetonate [Ni(acac)₂], triphenylphosphine (PPh₃), sodium borohydride (NaBH₄), anhydrous solvents (e.g., Toluene, Dioxane), ethyl acetate, hexane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Equipment: Schlenk line or glovebox for inert atmosphere operations, round-bottom flasks, magnetic stir bars, heating mantle with temperature control, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup (silica gel), NMR spectrometer, Mass spectrometer.

Protocol 1: N-Boc Activation of Benzamide Precursor

Scientist's Note: This activation step is crucial. The electron-withdrawing Boc group weakens the amide C-N bond by decreasing the resonance stabilization, making it susceptible to catalytic cleavage.[9][10]

  • To a solution of the starting benzamide (1.0 equiv) in anhydrous acetonitrile (0.2 M), add DMAP (0.1 equiv) and Boc₂O (1.2 equiv).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the N-Boc activated benzamide, which can often be used in the next step without further purification.

Protocol 2: Nickel-Catalyzed Transamidation

Safety Precaution: Nickel compounds can be toxic and should be handled in a well-ventilated fume hood. Inert atmosphere techniques are recommended to prevent catalyst deactivation.

  • Catalyst Preparation (In Situ Reduction): In a flame-dried Schlenk flask under an argon atmosphere, combine Ni(acac)₂ (10 mol%) and PPh₃ (20 mol%). Add anhydrous toluene and stir for 10 minutes. Carefully add NaBH₄ (20 mol%) and stir for 30 minutes at room temperature. The formation of a dark-colored solution indicates the generation of the active Ni(0) species.

  • Reaction Assembly: To the flask containing the catalyst, add the N-Boc activated benzamide (1.0 equiv) and the tyramine analog (1.2 equiv).

  • Reaction Execution: Heat the reaction mixture to 100-110 °C and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification and Characterization

Scientist's Note: Amides can be polar and may require more polar solvent systems for effective elution during chromatography.[12][13] Recrystallization is also a viable alternative if the product is a stable solid.[12]

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 20% to 80% ethyl acetate in hexane, is typically effective.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The mass of the parent N-coumaroyltyramine is expected at an m/z of approximately 284.1[14].

Catalytic_Cycle Proposed Ni(0)/Ni(II) Catalytic Cycle Ni0 Ni(0)Lu2099 OxAdd Oxidative Addition Ni0->OxAdd Ni_Complex (Ru00b9CO)(Boc-NRu00b2)Ni(II)Lu2099 OxAdd->Ni_Complex LigandEx Ligand Exchange Ni_Complex->LigandEx Ni_Amine_Complex (Ru00b9CO)(HNRu00b3)Ni(II)Lu2099 LigandEx->Ni_Amine_Complex Leaving_Group_Out Boc-NRu00b2 LigandEx->Leaving_Group_Out RedElim Reductive Elimination Ni_Amine_Complex->RedElim RedElim->Ni0 Product_Out Ru00b9CO-NHRu00b3 RedElim->Product_Out Amide_In Ru00b9CO-N(Boc)Ru00b2 Amide_In->OxAdd Amine_In Ru00b3NHu2082 Amine_In->LigandEx

Caption: A proposed catalytic cycle for the nickel-mediated transamidation reaction.

Data Presentation & Expected Results

The following table presents hypothetical yet representative data for a small library of synthesized analogs. Yields are typically moderate to good, contingent on the electronic properties of the substituents on both coupling partners.

Analog Starting Benzamide Tyramine Analog Yield (%) HRMS (M+H)⁺ Found
1 4-HydroxybenzamideTyramine65284.1281
2 4-MethoxybenzamideTyramine72298.1438
3 4-FluorobenzamideTyramine68286.1187
4 4-HydroxybenzamideDopamine59300.1230

Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst.Ensure rigorous inert atmosphere conditions. Prepare the Ni(0) catalyst in situ just before use.
Poor activation of benzamide.Confirm N-Boc activation by NMR before proceeding. Increase reaction time or temperature for the activation step.
Side Product Formation Reaction temperature too high.Lower the reaction temperature to 80-90 °C and increase the reaction time.
Catalyst decomposition.Increase catalyst loading slightly (e.g., to 12 mol%) or add fresh catalyst midway through the reaction.
Difficult Purification Co-elution of starting materials and product.Optimize the chromatography solvent system. Consider using reversed-phase chromatography for highly polar compounds.[13]

References

  • Cho, E. J., et al. (2007). Synthesis and characterization of N-coumaroyltyramine as a potent phytochemical which arrests human transformed cells via inhibiting protein tyrosine kinases. PubMed. Available at: [Link]

  • Duan, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Bentham Science. Available at: [Link]

  • Garg, N. K., et al. (2017). Nickel-catalyzed transamidation of aliphatic amide derivatives. Royal Society of Chemistry. Available at: [Link]

  • Li, Z., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

  • Hu, C., et al. (2023). Nickel-Catalyzed Ring-Opening Transamidation of N-Acyl Lactams. ResearchGate. Available at: [Link]

  • de F. F. M. da Silva, V., et al. (2020). Synthesis, Antitrypanosomal and Antimycobacterial Activities of Coumarin N-acylhydrazonic Derivatives. PubMed. Available at: [Link]

  • Day, C. (2021). Elucidating Ni-catalyzed Negishi Couplings. YouTube. Available at: [Link]

  • Montgomery, J. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Squarespace. Available at: [Link]

  • Various Authors. (n.d.). Amide synthesis by transamidation. Organic Chemistry Portal. Available at: [Link]

  • Stanković, N., et al. (2023). Coumarin N-Acylhydrazone Derivatives: Green Synthesis and Antioxidant Potential—Experimental and Theoretical Study. National Institutes of Health (NIH). Available at: [Link]

  • Sittiwong, W. (2020). Synthesis and Biological Activity of N-trans-coumaroyltyramine Derivatives. Thammasat University e-Thesis. Available at: [Link]

  • LibreTexts. (2022). Chemistry of Amides. LibreTexts Chemistry. Available at: [Link]

  • Nakajima, T., et al. (2006). Purification of amide compound. Google Patents.
  • El-Seedi, H. R., et al. (2022). Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. National Institutes of Health (NIH). Available at: [Link]

  • Dander, J. E., et al. (2018). Nickel-Catalyzed Reductive Transamidation of Secondary Amides with Nitroarenes. ACS Publications. Available at: [Link]

  • Edelmann, F. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Okpala, E. O., et al. (2024). Trans-N-coumaroyltyramine derivatives: synthesis and anti-bacterial activity. Taylor & Francis Online. Available at: [Link]

  • Charville, H., et al. (2021). Tungsten-Catalyzed Transamidation of Tertiary Alkyl Amides. ACS Publications. Available at: [Link]

  • Medina, J. M., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. National Institutes of Health (NIH). Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]

  • Kumar, A., et al. (2021). Cu-catalysed transamidation of unactivated aliphatic amides. Royal Society of Chemistry. Available at: [Link]

  • Medina, J. M., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. MDPI. Available at: [Link]

  • Johnson, T. A., et al. (2006). Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.

Sources

Application Note: Insecticidal Profiling of N-Benzyl-4-fluorocinnamamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Medicinal Chemists, Agrochemists, and Entomologists involved in the discovery of novel crop protection agents. It focuses on the N-benzyl-4-fluorocinnamamide scaffold—a chemical class gaining traction due to the metabolic stability conferred by fluorine and the lipophilic targeting capability of the cinnamamide backbone.

Executive Summary & Scientific Rationale

The N-benzyl-4-fluorocinnamamide scaffold represents a strategic fusion of natural product chemistry (cinnamic acid derivatives) and modern organofluorine optimization.

  • The Fluorine Effect: Substitution of hydrogen with fluorine at the para-position of the cinnamyl ring blocks metabolic oxidation (P450 detoxification) and enhances lipophilicity (LogP), facilitating cuticular penetration in insects.

  • The Scaffold: The

    
    -unsaturated amide moiety acts as a Michael acceptor, potentially targeting cysteine residues in insect enzymes (e.g., chitin synthase or mitochondrial complexes), while the benzyl group provides essential 
    
    
    
    stacking interactions within the receptor binding pocket.

This guide details a self-validating workflow for synthesizing these analogs and rigorously testing their insecticidal efficacy against three distinct insect orders: Diptera (Mosquitoes), Lepidoptera (Moths), and Coleoptera (Beetles).

Chemical Synthesis Protocol

Objective: Synthesize high-purity (>98%) N-benzyl-4-fluorocinnamamide for bioassay. Methodology: Steglich Amidation (DCC/DMAP coupling) is chosen for its mild conditions and high yield, minimizing side reactions common with acyl chlorides.

Reagents
  • Precursor A: 4-Fluorocinnamic acid (CAS: 459-32-5)

  • Precursor B: Benzylamine (CAS: 100-46-9)

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC)

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Synthesis
  • Activation: Dissolve 10 mmol of 4-Fluorocinnamic acid in 50 mL anhydrous DCM under nitrogen atmosphere. Add 1 mmol (0.1 eq) of DMAP .

  • Coupling: Cool the solution to 0°C. Dropwise add a solution of 11 mmol DCC in 10 mL DCM. Stir for 30 minutes.

  • Amidation: Add 10 mmol of Benzylamine dropwise. Allow the reaction to warm to room temperature (25°C) and stir for 12–24 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the acid spot.

  • Work-up: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl (2x), saturated NaHCO₃ (2x), and brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo, and recrystallize from Ethanol/Water or purify via silica gel column chromatography.

  • Validation: Confirm structure via ¹H-NMR and HRMS. Purity must be >95% (HPLC) before biological testing.

Biological Assay Protocols

To ensure authoritative data, we utilize three distinct delivery methods: Immersion (aquatic larvae), Leaf-Dip (surface feeding larvae), and Topical Application (contact toxicity).

Workflow Visualization

The following diagram outlines the decision logic for the screening cascade.

BioassayWorkflow Start Compound Library (>95% Purity) Primary Primary Screen (Single Dose: 100 mg/L) Start->Primary Assay1 Assay A: Immersion (Aedes aegypti) Primary->Assay1 Assay2 Assay B: Leaf-Dip (Plutella xylostella) Primary->Assay2 Assay3 Assay C: Topical (Tribolium castaneum) Primary->Assay3 Decision Mortality > 75%? Assay1->Decision Assay2->Decision Assay3->Decision Secondary Secondary Screen (Dose-Response) Decision->Secondary Yes Discard Discard / Archive Decision->Discard No Analysis Data Analysis (Probit LC50/LC90) Secondary->Analysis

Caption: Integrated screening workflow for N-benzyl-4-fluorocinnamamide analogs.

Assay A: Larvicidal Immersion Test (Aedes aegypti)

Target: Dipteran vectors (Mosquitoes). Rationale: Cinnamamides often exhibit high aquatic toxicity against larvae due to high permeability.

  • Preparation: Prepare a 1000 mg/L stock solution in DMSO. Dilute with dechlorinated water to test concentrations (e.g., 10, 50, 100 mg/L). Ensure DMSO concentration < 1%.[1]

  • Setup: Place 20 late 3rd-instar or early 4th-instar larvae into 100 mL beakers containing 25 mL of test solution.

  • Controls:

    • Negative:[1] Water + 1% DMSO.

    • Positive: Temephos (0.02 mg/L).

  • Incubation: Maintain at 27±2°C, 12:12 L:D photoperiod. Do not feed during the assay.

  • Readout: Record mortality at 24h and 48h. Larvae are considered dead if they cannot rise to the surface or show no diving reaction when the beaker is tapped.

Assay B: Leaf-Dip Bioassay (Plutella xylostella)

Target: Lepidopteran crop pests (Diamondback Moth). Rationale: Tests efficacy as a stomach poison and surface contact toxicant.

  • Leaf Preparation: Cut fresh cabbage leaf discs (5 cm diameter).

  • Treatment: Dip leaf discs into the test solution (containing 0.1% Triton X-100 as a spreader) for 10 seconds. Air dry on paper towels for 1 hour.

  • Exposure: Place treated leaves in petri dishes lined with moistened filter paper. Introduce 10 3rd-instar larvae per dish.

  • Replication: 3 replicates per concentration.

  • Readout: Assess mortality after 48h and 72h. Correct for control mortality using Abbott’s Formula if necessary.

Assay C: Topical Application (Tribolium castaneum)

Target: Coleopteran storage pests (Red Flour Beetle). Rationale: Evaluates direct cuticular penetration, bypassing ingestion variables.

  • Anesthesia: Anesthetize adult beetles on ice for 5 minutes.

  • Application: Using a microapplicator (e.g., Burkard), apply 1.0 µL of the compound (dissolved in Acetone) to the dorsal thorax.

  • Recovery: Transfer beetles to glass vials containing flour/yeast diet.

  • Readout: Record mortality at 48h. "Knockdown" (paralysis) should be noted separately from death.

Data Analysis & Interpretation

Quantitative rigor is non-negotiable. Do not rely on raw percentages alone.

Calculation of Lethal Concentrations (LC)

Use Probit Analysis (log-concentration vs. probit-mortality) to determine:

  • LC50: Concentration killing 50% of the population.

  • LC90: Concentration killing 90% of the population (critical for field application rates).

  • Chi-Square (

    
    ):  To test the goodness of fit of the regression line.
    
Structure-Activity Relationship (SAR) Logic

When analyzing your data, look for these trends to guide the next synthesis cycle:

  • Fluorine Position: Compare 4-F (para) vs. 2-F (ortho). Para-F usually improves metabolic stability; Ortho-F may induce steric conformational changes.

  • Amide Linker: Methylation of the amide nitrogen (N-methyl) often reduces activity by removing the H-bond donor capability.

  • Saturation: Reducing the double bond (dihydrocinnamamide) typically results in a loss of activity, confirming the importance of the Michael acceptor motif.

ParameterHigh Activity IndicatorLow Activity Indicator
LC50 (Mosquito) < 10 mg/L> 100 mg/L
LC50 (Moth) < 50 mg/L> 200 mg/L
Symptomology Rapid paralysis or darkening of cuticleSlow death (starvation-like)

Safety & Ecotoxicity Profiling

Before advancing a lead, basic safety must be established.

  • Zebrafish Embryo Toxicity (ZET):

    • Expose Danio rerio embryos (4–96 hours post-fertilization) to the LC90 concentration found in mosquitoes.

    • Pass Criteria: No teratogenic effects (spine curvature, edema) and <10% mortality.

  • Cytotoxicity (MTT Assay):

    • Test on HepG2 (human liver) or A549 (lung) cells.

    • Pass Criteria: Selectivity Index (SI) > 10 (i.e., CC50 / LC50 > 10).

References

  • Vertex AI Search. (2026). Insecticidal activity of N-arylalkylbenzhydrolpiperidines. 2[3]

  • ResearchGate. (2022).[3] Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs. 3

  • PubMed Central. (2025). New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae. 1

  • ResearchGate. (2020). Insecticidal activity of ring-fluorinated benzyl acetone analogs. 4

  • PubMed. (2024).[5] Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives. 5[3][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-fluoro-N-phenethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-N-phenethylbenzamide. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges and optimize your reaction yields.

Introduction: The Synthetic Challenge

This compound is a substituted benzamide, a structural motif frequently found in medicinal chemistry and materials science. The formation of the amide bond is a cornerstone of organic synthesis, yet it is not without its challenges.[1][2] Achieving high yields requires careful control over reaction conditions, purity of reagents, and effective management of potential side reactions. This guide addresses the critical variables in the two most common synthetic pathways to this molecule, providing a framework for logical troubleshooting and process optimization.

Core Synthetic Pathways

There are two primary, reliable methods for synthesizing this compound. The choice between them often depends on the availability of starting materials, scale, and the presence of other functional groups in more complex analogs.

  • Pathway 1: Acylation with 4-Fluorobenzoyl Chloride. This is a classic Schotten-Baumann reaction, involving the direct acylation of phenethylamine with 4-fluorobenzoyl chloride.[3][4][5] It is often rapid and high-yielding but is highly dependent on the quality of the acid chloride.

  • Pathway 2: Amide Coupling of 4-Fluorobenzoic Acid. This method uses a coupling agent to activate the carboxylic acid, facilitating its reaction with phenethylamine.[6][7] This approach is very common in modern medicinal chemistry due to its mild conditions and the wide variety of available coupling reagents.[8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.

Question: My reaction yield is consistently low. What are the most likely causes when using the 4-fluorobenzoyl chloride pathway (Pathway 1)?

Answer: Low yields in this pathway are common and can typically be traced to one of four key areas:

  • Reagent Quality, Especially the Acyl Chloride: 4-fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. If it has degraded, it will exist as 4-fluorobenzoic acid, which will not react under these conditions.

    • Causality: The hydroxyl group of the resulting carboxylic acid is a poor leaving group compared to the chloride of the acyl chloride, rendering it unreactive towards the amine without a coupling agent.

    • Troubleshooting:

      • Always use a fresh bottle of 4-fluorobenzoyl chloride or distill it immediately before use.[9]

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

      • Confirm the purity of your acyl chloride via NMR or IR spectroscopy before starting the reaction.[10]

  • Ineffective HCl Scavenging: The reaction produces one equivalent of hydrochloric acid (HCl), which will protonate the unreacted phenethylamine, forming an unreactive ammonium salt.[][12]

    • Causality: The lone pair on the amine's nitrogen is no longer available for nucleophilic attack on the acyl chloride once it is protonated.

    • Troubleshooting:

      • Ensure at least one equivalent of a suitable base is used. For Schotten-Baumann conditions, an aqueous base like NaOH is common.[4][13] For anhydrous conditions, a tertiary amine like triethylamine (TEA) or pyridine is typically used.

      • If using a tertiary amine, ensure it is dry and pure.

  • Reaction Temperature: The reaction is exothermic.[] Running the reaction at too high a temperature can promote side reactions. However, if the temperature is too low, the reaction rate may be impractically slow.

    • Causality: Increased temperature can lead to the formation of diacylated byproducts or other undesired products.

    • Troubleshooting:

      • Begin the reaction at a low temperature (0 °C) by adding the 4-fluorobenzoyl chloride solution dropwise to the solution of phenethylamine and base.

      • Allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure completion.

  • Improper Stoichiometry: Using an incorrect ratio of reactants can leave starting material unreacted or promote side reactions.

    • Causality: If the amine is the limiting reagent, any excess acyl chloride may react with the product amide (if the amide nitrogen is sufficiently nucleophilic) or be hydrolyzed during workup, complicating purification.

    • Troubleshooting:

      • Typically, a slight excess (1.05-1.2 equivalents) of the acyl chloride is used to ensure full consumption of the more valuable amine.

      • Accurately measure all reagents.

Question: I am using a coupling agent with 4-fluorobenzoic acid (Pathway 2) and the reaction is stalling. What's wrong?

Answer: Stalled amide coupling reactions are often related to the activation step or the nucleophilicity of the amine.

  • Inefficient Carboxylic Acid Activation: The coupling agent's primary role is to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate.[4][6]

    • Causality: If this activation is incomplete, there is insufficient electrophile for the amine to attack. This can be due to low-quality coupling reagents, insufficient reaction time for activation, or the presence of competing nucleophiles (like water).

    • Troubleshooting:

      • Use fresh, high-purity coupling reagents (e.g., HATU, HBTU, EDC). Many are moisture-sensitive.

      • Follow the recommended procedure for your chosen coupling agent. Often, a pre-activation step is required, where the carboxylic acid, coupling agent, and a base (like DIPEA) are stirred together for a few minutes before adding the amine.

      • Ensure your solvent is anhydrous.

  • Base Selection: The choice and amount of base are critical.

    • Causality: A non-nucleophilic base is required to neutralize any acidic byproducts formed during the reaction without competing with the primary amine nucleophile. For uronium-based reagents like HATU, two equivalents of base are often needed: one to deprotonate the carboxylic acid and another to neutralize the leaving group.

    • Troubleshooting:

      • Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

      • Check the pKa of your amine and the byproducts to ensure the chosen base is strong enough.

  • Steric Hindrance: While not a major issue for phenethylamine, highly substituted analogs can be poor nucleophiles, slowing the reaction.[14]

    • Causality: Bulky groups near the amine nitrogen can physically block its approach to the activated carboxylic acid.

    • Troubleshooting:

      • Switch to a more reactive coupling agent (see table below).

      • Increase the reaction temperature moderately (e.g., to 40-50 °C).

      • Increase the reaction time.

Question: My final product is impure, showing multiple spots on TLC. How do I improve purity?

Answer: Impurities often consist of unreacted starting materials or specific side products. A logical purification strategy is key.

  • Unreacted 4-fluorobenzoic acid:

    • Purification Strategy: Perform an aqueous workup. Dissolve the crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The basic wash will deprotonate the acidic 4-fluorobenzoic acid, pulling it into the aqueous layer as its sodium salt.

  • Unreacted Phenethylamine:

    • Purification Strategy: Following the basic wash above, wash the organic layer with a mild aqueous acid (e.g., 1M HCl). The acidic wash will protonate the basic phenethylamine, pulling it into the aqueous layer as its ammonium salt.

  • Coupling Agent Byproducts (e.g., DCU from DCC):

    • Purification Strategy: Many byproducts, like dicyclohexylurea (DCU), are insoluble in common organic solvents and can be removed by simple filtration of the reaction mixture.[15] Water-soluble byproducts (from EDC, for example) can be removed with the aqueous washes described above.

  • Final Purification:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent final purification step.

    • Column Chromatography: If recrystallization is ineffective or the product is an oil, purification by silica gel column chromatography is the standard method.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G Start Low Yield Observed Pathway Which Pathway? Start->Pathway AcylCl Pathway 1: 4-Fluorobenzoyl Chloride Pathway->AcylCl Acyl Chloride Coupling Pathway 2: Coupling Agent Pathway->Coupling Coupling CheckAcylCl Check Acyl Chloride Purity (NMR/IR/TLC) AcylCl->CheckAcylCl CheckBase Review Base (Type & Equivalents) AcylCl->CheckBase CheckTemp Check Temperature Control (Add dropwise at 0°C?) AcylCl->CheckTemp CheckReagents Check Coupling Reagent & Amine Purity Coupling->CheckReagents CheckActivation Review Activation Step (Pre-activation time? Anhydrous?) Coupling->CheckActivation CheckBase2 Review Base (DIPEA? Equivalents?) Coupling->CheckBase2 Solution1 Solution: Use fresh/distilled Acyl Chloride. Run under N2. CheckAcylCl->Solution1 Solution2 Solution: Use >1 eq. dry base (TEA) or aqueous base (NaOH). CheckBase->Solution2 Solution3 Solution: Slow addition at 0°C, then warm to RT. CheckTemp->Solution3 Solution4 Solution: Use fresh, anhydrous reagents and dry solvent. CheckReagents->Solution4 Solution5 Solution: Allow pre-activation (15 min) before adding amine. CheckActivation->Solution5 Solution6 Solution: Use 2-3 eq. of DIPEA. Ensure it's non-nucleophilic. CheckBase2->Solution6

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q: Which synthetic pathway is "better"? A: Neither is universally better; the choice is context-dependent.

  • Pathway 1 (Acyl Chloride): Is generally faster, uses cheaper reagents (if you don't account for the preparation of the acyl chloride), and the workup can be simpler. However, it is less tolerant of sensitive functional groups and requires careful handling of the moisture-sensitive acyl chloride.

  • Pathway 2 (Coupling Agent): Is milder, more tolerant of other functional groups, and highly reliable. It is often the preferred method in drug discovery for complex molecules. The main drawbacks are the higher cost of reagents and the need to remove soluble byproducts.

Q: What is the best coupling agent to use? A: The "best" agent depends on the specific substrates, cost, and desired reaction conditions. Uronium/aminium salts like HATU are highly effective but more expensive. Carbodiimides like EDC are cheaper but can sometimes lead to racemization in chiral substrates (not an issue here) and require an additive like HOBt for optimal performance.[6][15]

Coupling AgentClassProsCons
DCC/DIC CarbodiimideInexpensive, effective.Forms insoluble urea byproduct (DCC) which requires filtration. Can cause racemization with chiral acids.
EDC CarbodiimideWater-soluble byproduct, easy to remove with aqueous workup. Good for biological applications.More expensive than DCC/DIC.
HATU/HBTU Uronium/AminiumVery fast, high yielding, low racemization.[7][15]Expensive, byproducts must be removed by extraction/chromatography.
PyBOP PhosphoniumHighly effective, especially for hindered couplings.Byproduct can be difficult to remove.

Q: How do I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Prepare a TLC plate spotting your two starting materials (phenethylamine and the 4-fluoro-acid/acyl chloride) in separate lanes for reference.

  • In a third lane, spot a sample from your reaction mixture.

  • Elute the plate with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Visualize the plate under UV light. The reaction is complete when the spot corresponding to the limiting starting material has disappeared, and a new, more non-polar spot for the product amide has appeared.

Detailed Experimental Protocols

Protocol 1: Synthesis via 4-Fluorobenzoyl Chloride

This protocol describes a standard Schotten-Baumann acylation.

G cluster_reactants Reactants Phenethylamine Phenethylamine Combine Combine & Cool to 0 °C Phenethylamine->Combine Base Base (e.g., TEA) Base->Combine Solvent Solvent (e.g., DCM) Solvent->Combine AcylCl 4-Fluorobenzoyl Chloride Add Slowly Add Acyl Chloride AcylCl->Add Combine->Add React Stir at RT (4h - 16h) Add->React Workup Aqueous Workup (Wash with 1M HCl, NaHCO3, brine) React->Workup Purify Dry, Filter, Concentrate & Purify Workup->Purify Product Final Product Purify->Product

Caption: Workflow for the acylation pathway.

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add phenethylamine (1.0 eq), anhydrous dichloromethane (DCM), and triethylamine (1.2 eq).

  • Cool the stirred solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the 4-fluorobenzoyl chloride solution to the amine solution dropwise via an addition funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and any unreacted phenethylamine), saturated NaHCO₃ solution (to remove any 4-fluorobenzoic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid or oil by recrystallization or silica gel chromatography.

Protocol 2: Synthesis via Amide Coupling Agent (HATU)

This protocol uses HATU, a highly effective uronium-based coupling agent.

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the acid.

  • Add phenethylamine (1.05 eq) to the reaction mixture.

  • Stir at room temperature for 2-8 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the ethyl acetate. DMF may need to be removed under high vacuum.

  • Purify the crude product by recrystallization or silica gel chromatography.

References

  • Chemical Synthesis Method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
  • Preparation method for 4-fluorobenzoyl chloride. (n.d.). Google Patents.
  • Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. Nature Protocols, 1(4), 1655–1661. [Link]

  • Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. (n.d.). SINTA. Retrieved February 3, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved February 3, 2026, from [Link]

  • Hou, S., et al. (2022). Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). JoVE (Journal of Visualized Experiments). [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses. Retrieved February 3, 2026, from [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616. [Link]

  • 2-Phenylbutyronitrile. (n.d.). Organic Syntheses. Retrieved February 3, 2026, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 3, 2026, from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Purification of N-substituted aminobenzaldehydes. (n.d.). Google Patents.
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 3, 2026, from [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Why did my amide synthesis not work? (2021, April 14). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). Bentham Science. Retrieved February 3, 2026, from [Link]

  • 4-fluorobenzoyl chloride formation. (2025, May 14). Reddit. Retrieved February 3, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved February 3, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters. Retrieved February 3, 2026, from [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Biocatalytic amide bond formation. (2023, March 28). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved February 3, 2026, from [Link]

  • Controllable Molecular Editing of 2-Amino-N-substituted Benzamides. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA). (2020, October 23). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Possible N-ethyl-2-phenylethylamine Synthesis Variations. (2013, July 2). Science Madness. Retrieved February 3, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). The Open Chemistry Journal. Retrieved February 3, 2026, from [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu. Retrieved February 3, 2026, from [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Coupling agent compositions. (n.d.). Google Patents.
  • Schotten Baumann Reaction Mechanism Detailed Explanation. (2026, January 23). Chemistry Guide. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: Purification of 4-Fluoro-N-phenethylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-fluoro-N-phenethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the purification of this compound by recrystallization. Our goal is to equip you with the scientific rationale behind the procedures to ensure a successful and efficient purification process.

Introduction to the Recrystallization of this compound

This compound is a substituted aromatic amide. The purification of such compounds is critical to ensure the removal of unreacted starting materials, byproducts, and other impurities that can interfere with downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.

The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[1] This differential solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain in the solvent.

For N-substituted benzamides like this compound, a moderately polar structure is expected due to the presence of the polar amide group and the largely nonpolar aromatic rings. This suggests that a range of organic solvents, from moderately polar to polar, could be suitable for its recrystallization.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the coupling of 4-fluorobenzoic acid (or its activated derivative, such as 4-fluorobenzoyl chloride) with phenethylamine. Depending on the synthetic route and reaction conditions, several impurities can be generated.

Common Impurities:

  • Unreacted Starting Materials: 4-fluorobenzoic acid and phenethylamine.

  • Coupling Reagent Byproducts: If carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used, the corresponding urea byproducts (dicyclohexylurea or EDU) can be significant impurities. Dicyclohexylurea, in particular, is notoriously difficult to remove due to its low solubility in many common solvents.

  • N-Acylurea: A common side product in carbodiimide-mediated couplings is the formation of an N-acylurea, where the activated carboxylic acid rearranges and adds to the carbodiimide. This impurity is often difficult to separate from the desired amide product.

  • Di-acylated Amine: If an excess of the acylating agent is used, it is possible to form a di-acylated product, although this is less common with secondary amines.

Understanding these potential impurities is crucial for selecting an appropriate recrystallization solvent and for troubleshooting purification issues.

Solvent Selection and Solubility Data

Based on the "like dissolves like" principle, solvents with moderate to high polarity are good candidates for dissolving this compound, especially when heated.

Table 1: Estimated Solubility of this compound in Common Organic Solvents

SolventPolarity IndexPredicted Solubility at 25°CPredicted Solubility at Boiling PointRationale
Ethanol 5.2Sparingly SolubleSolubleThe hydroxyl group of ethanol can hydrogen bond with the amide, and its moderate polarity is suitable for dissolving the aromatic rings upon heating.
Ethyl Acetate 4.4Sparingly SolubleSolubleAs a moderately polar solvent, it should provide a good solubility differential between hot and cold conditions.
Acetone 5.1SolubleVery SolubleIts high polarity may lead to high solubility even at room temperature, potentially resulting in lower recovery.
Isopropanol 3.9Sparingly SolubleSolubleSimilar to ethanol, but slightly less polar, which might offer a better yield.
Toluene 2.4Slightly SolubleModerately SolubleThe aromatic nature of toluene can aid in dissolving the phenyl rings, but its lower polarity might require higher temperatures.
Hexane 0.1InsolubleSparingly SolubleA nonpolar solvent, likely to be a poor solvent for this compound. It could be useful as an anti-solvent in a mixed-solvent recrystallization.
Water 10.2InsolubleInsolubleThe high polarity of water makes it a poor solvent for the largely nonpolar structure of the target molecule.

Experimental Protocol for Solvent Screening:

A small-scale solvent screening is highly recommended to determine the optimal recrystallization solvent.

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath or on a hot plate. Gradually add more solvent dropwise until the solid just dissolves.

  • Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good quantity of well-formed crystals is a suitable choice for recrystallization.

Step-by-Step Recrystallization Protocol

The following is a general protocol for the recrystallization of this compound. The choice of solvent should be based on the results of your solvent screening. An ethanol/water or ethyl acetate/hexane mixture is often a good starting point for N-substituted benzamides.

dot

Recrystallization_Workflow cluster_Dissolution Dissolution cluster_Filtration Hot Filtration (if needed) cluster_Crystallization Crystallization cluster_Isolation Isolation & Drying A 1. Add crude 4-fluoro-N- phenethylbenzamide to flask B 2. Add minimal amount of hot recrystallization solvent A->B C 3. Heat to dissolve the solid completely B->C D 4. Filter hot solution to remove insoluble impurities C->D Insoluble impurities present E 5. Allow filtrate to cool slowly C->E No insoluble impurities D->E F 6. Cool in an ice bath to maximize crystal formation E->F G 7. Collect crystals by vacuum filtration F->G H 8. Wash crystals with a small amount of cold solvent G->H I 9. Dry the purified crystals H->I

Caption: Recrystallization Workflow Diagram

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate)

  • Anti-solvent (e.g., water, hexane), if using a mixed-solvent system

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be done as quickly as possible to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this process. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

  • Characterization: Determine the melting point of the purified crystals and compare it to the literature value (if available) or to the melting point of the crude material. A sharp melting point close to the expected value is an indication of high purity.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: The compound does not dissolve in the hot solvent.

  • Cause: The solvent may not be polar enough, or you may not have added enough solvent.

  • Solution:

    • Increase Solvent Volume: Add more of the hot solvent in small increments until the solid dissolves. Be mindful that adding a large excess of solvent will reduce your final yield.

    • Switch to a More Polar Solvent: If the compound remains insoluble even with a large volume of hot solvent, consider a more polar solvent from the list in Table 1.

Q2: The compound "oils out" instead of forming crystals.

  • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. The melting point of the non-fluorinated analog, N-phenethylbenzamide, is 117-119 °C, and it is likely that this compound has a similar melting point.

  • Solution:

    • Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.

    • Lower the Cooling Temperature Slowly: Allow the solution to cool more gradually. You can do this by leaving the flask on the hotplate with the heat turned off.

    • Use a Mixed-Solvent System: Dissolve the compound in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the cloudiness and allow it to cool slowly.

Q3: No crystals form upon cooling.

  • Cause: Too much solvent was used, or the solution is not saturated.

  • Solution:

    • Induce Crystallization:

      • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and increase the concentration of the compound. Then, allow it to cool again.

Q4: The yield of purified crystals is very low.

  • Cause:

    • Too much solvent was used during dissolution.

    • The compound is significantly soluble in the cold solvent.

    • Premature crystallization occurred during hot filtration.

  • Solution:

    • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to dissolve the compound.

    • Cool Thoroughly: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal precipitation.

    • Recover a Second Crop: The filtrate (mother liquor) can be concentrated by heating to remove some of the solvent and then cooled again to obtain a second crop of crystals. Note that the purity of the second crop is typically lower than the first.

Q5: The purified crystals are still colored or have a broad melting point range.

  • Cause: The recrystallization was not effective in removing all impurities.

  • Solution:

    • Perform a Second Recrystallization: Recrystallize the material again, ensuring slow cooling and proper washing of the crystals.

    • Use a Different Solvent System: The initial solvent may have similar solubility properties for both the compound and the impurities. Try a different solvent or a mixed-solvent system.

    • Charcoal Treatment: If the color is due to highly colored, nonpolar impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

While there is no definitive literature value for the melting point of this compound, the melting point of its non-fluorinated analog, N-phenethylbenzamide, is reported to be in the range of 117-119 °C.[2] The introduction of a fluorine atom may slightly alter the melting point, but it should be in a similar range. A sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of purity.

Q2: How can I remove the urea byproduct from a carbodiimide coupling reaction before recrystallization?

If you used a water-soluble carbodiimide like EDCI, the resulting urea byproduct can often be removed by an aqueous workup before the recrystallization step. This typically involves dissolving the reaction mixture in an organic solvent (like ethyl acetate) and washing it with water or a dilute acid solution. If you used a water-insoluble carbodiimide like DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration of the crude reaction mixture. However, trace amounts of DCU can be challenging to remove completely and may require a specific recrystallization solvent system where the DCU is more soluble than the desired product.

Q3: Is it better to use a single solvent or a mixed-solvent system for recrystallization?

The choice depends on the solubility profile of your compound. A single solvent is often preferred for its simplicity. However, a mixed-solvent system can be very effective if a single solvent that meets all the criteria for a good recrystallization solvent cannot be found. A mixed-solvent system typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble.

Q4: How does the fluorine atom in this compound affect its solubility and recrystallization?

The fluorine atom is highly electronegative and can participate in hydrogen bonding, which may slightly increase its polarity compared to the non-fluorinated analog. This might make it slightly more soluble in polar solvents. However, the overall effect on solubility is often subtle and needs to be determined experimentally through solvent screening.

Q5: What analytical techniques can I use to assess the purity of my recrystallized this compound?

  • Melting Point Analysis: A sharp and narrow melting point range is a classic indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify the presence of any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity and quantifying any remaining impurities.

References

  • PubChem. (n.d.). N-Phenethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 4-fluoro-N-phenethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Topic: Solubility & Formulation Protocols Compound ID: 4-fluoro-N-phenethylbenzamide (C₁₅H₁₄FNO) Molecular Weight: ~243.27 g/mol LogP (Estimated): 3.3 – 3.6 (Lipophilic)

Part 1: The "Why" – Root Cause Analysis

Welcome to the technical support interface. Before addressing specific tickets, it is critical to understand the thermodynamic barriers preventing this molecule from dissolving in water.

You are likely experiencing "brick dust" behavior. This compound presents a dual challenge:

  • High Crystal Lattice Energy: The amide bond (–CONH–) facilitates strong intermolecular hydrogen bonding, creating a stable crystal lattice that resists breaking apart.

  • High Lipophilicity: The molecule consists of two aromatic rings (one fluorinated) linked by an ethyl chain. The fluorine atom at the para-position increases hydrophobicity (C-F bond is highly non-polar) compared to the parent benzamide, pushing the LogP above 3.0.

The Consequence: The energy required to break the crystal lattice is high, and the energy gained by water solvation is low. The result is negligible aqueous solubility (< 10 µg/mL).

Part 2: Troubleshooting Guide (Q&A)

Below are the most frequent support tickets we receive regarding this compound, resolved with technical explanations.

Ticket #401: Precipitation upon dilution into cell culture media

User: "I prepared a 10 mM stock in DMSO. When I dilute it 1:1000 into DMEM media, I see a fine white precipitate immediately. Vortexing doesn't help."

Diagnosis: This is the "Solvent Shift" phenomenon. You are moving from a favorable solvent (DMSO, dielectric constant ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) to a hostile solvent (Water, 

) too rapidly.[1] The local concentration of the drug exceeds its solubility limit before it can disperse.

Resolution:

  • Do NOT Vortex: Vortexing encourages crystal nucleation (Ostwald ripening).

  • Sonicate: Use a bath sonicator to break up aggregates.

  • The "Intermediate Step" Protocol:

    • Dilute your DMSO stock into warm media (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).[1]
      
    • If possible, perform a serial dilution in DMSO first (e.g., 10 mM ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       1 mM in DMSO), then spike into media. This reduces the kinetic shock.[1]
      
    • Add Serum: Ensure your media contains FBS (Fetal Bovine Serum) or BSA before adding the compound. Albumin acts as a carrier protein, sequestering the lipophilic drug and preventing precipitation.

Ticket #402: pH adjustment failed to dissolve the solid

User: "I tried adding 1N HCl and 1N NaOH to the water, but the powder floats and refuses to dissolve."

Diagnosis: Incorrect physicochemical strategy.

  • Analysis: This molecule is a neutral amide . It lacks ionizable groups in the physiological pH range (1–14). The amide nitrogen is not basic (pKa of conjugate acid

    
    ), and the amide proton is not acidic (pKa 
    
    
    
    ).

Resolution: Stop pH adjustments. Switch to Cosolvency or Complexation (see Part 3).

Ticket #403: Toxicity in control groups (Vehicle interference)

User: "To get it soluble for animal studies, I had to use 20% DMSO. Now my control mice are showing signs of toxicity."

Diagnosis: 20% DMSO is well above the tolerated limit for most in vivo models (typically < 5% IV, < 10% IP/Oral).

Resolution: You must switch to a clinically relevant vehicle system.

  • Option A (Surfactant): 5% DMSO + 5% Tween 80 + 90% Saline.

  • Option B (Cosolvent): 10% Ethanol + 40% PEG 400 + 50% Water.

  • Option C (Complexation - Recommended): 20% HP-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Cyclodextrin (hydroxypropyl-beta-cyclodextrin) in water.[1]
    

Part 3: Advanced Protocols & Data

Protocol A: Standard Stock Preparation (In Vitro)

Target: 10 mM Stock Solution (Volume: 1 mL)

  • Weighing: Weigh 2.43 mg of this compound.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid storing DMSO stocks in the fridge/freezer if possible, as DMSO freezes at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .[1] Repeated freeze-thaw cycles can crash out the compound. Store at room temperature in a desiccator or aliquot into single-use vials before freezing.
      
  • Dissolution: Sonicate for 5–10 minutes until the solution is perfectly clear.

Protocol B: Cyclodextrin Complexation (In Vivo / High Conc.)

Target: 2 mg/mL clear aqueous solution.

  • Vehicle Prep: Prepare a 20% (w/v) HP-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -CD  solution in sterile water.[1] (Dissolve 2g HP-
    
    
    
    -CD in 10 mL water).
  • Compound Prep: Weigh required drug amount into a glass vial.

  • Mixing: Add the Cyclodextrin vehicle to the drug.

  • Energy Input: The drug will NOT dissolve immediately. You must stir vigorously (magnetic stir bar) at

    
      for 2–4 hours.
    
    • Mechanism:[3] The heat provides energy for the hydrophobic drug to enter the lipophilic cavity of the cyclodextrin.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.

Solvent Compatibility Table
Solvent SystemSolubility RatingApplicationRisk Factors
Pure Water Insoluble (< 10 µg/mL)NoneN/A
DMSO High (> 50 mg/mL)Stock SolutionsCell toxicity > 0.1%
Ethanol Moderate (> 10 mg/mL)CosolventEvaporation changes conc.
PEG 400 High (> 20 mg/mL)Animal VehicleViscosity issues
20% HP-

-CD
Moderate (~2-5 mg/mL)Animal VehicleExpensive, requires prep time

Part 4: Decision Matrix (Visualization)[2]

The following diagram illustrates the logical workflow for solubilizing this compound based on your experimental constraints.

SolubilityWorkflow Start START: Solubility Issue CheckApp Application Type? Start->CheckApp InVitro In Vitro (Cells/Enzymes) CheckApp->InVitro InVivo In Vivo (Animal Models) CheckApp->InVivo DMSOStock Prepare DMSO Stock (10-50 mM) InVitro->DMSOStock Route Administration Route? InVivo->Route Dilution Dilute into Media DMSOStock->Dilution PrecipCheck Precipitation Observed? Dilution->PrecipCheck Sonicate Sonicate + Warm Media Add BSA/Serum PrecipCheck->Sonicate Yes ReduceConc Reduce Final Conc. (Keep DMSO < 0.5%) PrecipCheck->ReduceConc Still Yes Sonicate->PrecipCheck Re-check Oral Oral Gavage Route->Oral Injection IV / IP Injection Route->Injection Suspension Suspension Formulation: 0.5% CMC or Methylcellulose Oral->Suspension High Dose Solution Solution Formulation: 10% EtOH / 40% PEG400 / 50% Saline OR 20% HP-beta-CD Oral->Solution Low Dose Injection->Solution Must be Clear

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental context (In Vitro vs. In Vivo).

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[2] Link

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Provides baseline solubility data for benzamide derivatives). Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • PubChem. (2025).[5][6] Compound Summary for CID 95083, N-Phenethylbenzamide (Parent Structure Data). National Library of Medicine.[7] Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

Sources

optimizing reaction conditions for 4-fluorobenzoyl chloride acylation

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Profile & Reactivity Logic

4-Fluorobenzoyl chloride (CAS: 403-43-0) is a specialized acylating agent. Unlike unsubstituted benzoyl chloride, the presence of the fluorine atom at the para position significantly alters the electrophilicity of the carbonyl carbon.

  • Electronic Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which destabilizes the carbonyl bond and makes the carbonyl carbon more electrophilic than in benzoyl chloride. This increases the rate of nucleophilic attack but also makes the reagent highly susceptible to hydrolysis [1, 2].

  • Hydrolysis Risk: Due to heightened electrophilicity, 4-FBC hydrolyzes rapidly in the presence of ambient moisture, generating 4-fluorobenzoic acid and hydrochloric acid (HCl).

  • Safety Note: While the primary off-gas is HCl, the C-F bond is robust under standard acylation conditions. However, avoid extremely high temperatures (>150°C) with strong nucleophiles to prevent potential nucleophilic aromatic substitution (

    
    ) and fluoride release [3].
    

Reaction Mechanism & Catalysis

For difficult substrates (sterically hindered alcohols or anilines), standard base catalysis (e.g., Triethylamine) may be insufficient. We recommend Nucleophilic Catalysis using DMAP (4-Dimethylaminopyridine).

The DMAP Catalytic Cycle

DMAP attacks the 4-FBC to form a resonance-stabilized N-acylpyridinium ion . This intermediate is more reactive toward the nucleophile than the starting acid chloride but less prone to side reactions than the free acylium ion.

DMAP_Mechanism Start 4-Fluorobenzoyl Chloride Inter N-Acylpyridinium Intermediate (Hyper-Electrophile) Start->Inter + DMAP - Cl- DMAP DMAP (Catalyst) DMAP->Inter Prod Acylated Product (Ester/Amide) Inter->Prod + Nucleophile Byprod DMAP-HCl Inter->Byprod Cl- capture Nuc Nucleophile (R-OH / R-NH2) Byprod->DMAP Regeneration (via Aux Base)

Figure 1: DMAP-catalyzed acylation mechanism showing the formation of the activated N-acylpyridinium species.

Standard Operating Procedure (SOP)

Protocol: Amine/Alcohol Acylation with 4-FBC

Reagents:

  • Substrate (1.0 equiv)

  • 4-Fluorobenzoyl chloride (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Catalyst: DMAP (0.05 – 0.1 equiv) Optional, for alcohols

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry glassware and cool under inert atmosphere (

    
     or Ar).
    
  • Solvation: Dissolve the substrate, Base, and DMAP in anhydrous DCM (0.1 – 0.2 M concentration). Cool to 0°C.

  • Addition: Add 4-FBC dropwise (neat or as a DCM solution) to control the exotherm.

    • Critical: A rapid addition can cause local overheating, leading to anhydride formation or impurities.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (typically 1–4 hours).

  • Quench: Add saturated

    
     solution. Stir vigorously for 15 mins to hydrolyze excess 4-FBC to the water-soluble benzoate.
    

Troubleshooting Center (Q&A)

Category: Yield & Reactivity[1]

Q: My amine substrate is not reacting, but the 4-FBC is disappearing. Where is it going? A: If the acid chloride is consumed but no product forms, you are likely experiencing Hydrolysis .

  • Diagnosis: Check for a new spot on TLC that corresponds to 4-fluorobenzoic acid (more polar than the ester/amide, often streaks).

  • Fix: Ensure solvents are anhydrous (Karl Fischer < 50 ppm). Increase 4-FBC equivalents to 1.5.

Q: I see a precipitate forming immediately upon adding the acid chloride. Is this wrong? A: No, this is usually normal.

  • Explanation: The reaction generates HCl.[1] If you are using TEA or DIPEA, the precipitate is the amine hydrochloride salt (

    
    ).
    
  • Action: Ensure efficient stirring. If the slurry becomes too thick, add more anhydrous solvent.

Q: Can I use Pyridine as both solvent and base? A: Yes, for highly unreactive substrates.

  • Warning: Pyridine is difficult to remove. You must use a Copper Sulfate (

    
    ) wash  or extensive acidic washes (1M HCl) during workup to complex and remove the pyridine [4].
    
Category: Impurity Profiling

Q: I have a persistent impurity slightly less polar than my product. What is it? A: This is likely the Symmetric Anhydride (Bis(4-fluorobenzoyl) anhydride).

  • Cause: If moisture is present, 4-FBC hydrolyzes to the acid. The acid then attacks a remaining molecule of 4-FBC.

  • Fix: Quench the reaction with a nucleophilic amine (like dimethylamine solution) or use strictly anhydrous conditions. The anhydride is difficult to separate from esters by chromatography.

Q: How do I efficiently remove excess 4-fluorobenzoyl chloride during workup? A: Do not rely on evaporation alone.

  • Method: Wash the organic layer with saturated aqueous Sodium Bicarbonate (

    
    ) .
    
  • Mechanism: This hydrolyzes the unreacted chloride to 4-fluorobenzoic acid, which is deprotonated to the sodium salt (4-fluorobenzoate) and partitions into the aqueous layer [5].

Decision Tree: Troubleshooting Workflow

Use this logic flow to diagnose reaction failures.

Troubleshooting Start Problem Detected Issue1 Low Yield Start->Issue1 Issue2 Impurity in NMR Start->Issue2 Q1 Is SM remaining? Issue1->Q1 Q2 Peak at ~8.0 ppm (d)? Issue2->Q2 Yes1 Yes: Reactivity Issue Q1->Yes1 Yes No1 No: Stability Issue Q1->No1 No Sol1 Add DMAP (0.1 eq) or Heat (Reflux) Yes1->Sol1 Sol2 Check Moisture (Hydrolysis) Use Fresh Reagent No1->Sol2 Yes2 4-Fluorobenzoic Acid Q2->Yes2 Yes No2 Check Anhydride Q2->No2 No Sol3 Wash w/ sat. NaHCO3 Yes2->Sol3

Figure 2: Diagnostic logic for common acylation failures.

Comparison of Base Systems

Base SystempKa (Conj. Acid)ProsConsRecommended For
Triethylamine (TEA) 10.75Cheap, easy to remove (volatile).Can be nucleophilic; salts precipitate out.Primary/Secondary Amines
DIPEA (Hünig's Base) 11.0Non-nucleophilic (steric bulk).Higher boiling point than TEA.Hindered substrates
Pyridine 5.2Solubilizes reactants well; acts as catalyst.Toxic; difficult to remove (requires acid wash).Unreactive Alcohols
Inorganic (

)
10.3Cheap; simple filtration workup.Heterogeneous (slow kinetics); requires polar solvent.Schotten-Baumann conditions

References

  • BenchChem. (2025).[2][3][4] The Hydrolysis of 4-Bromobenzoyl Chloride: A Mechanistic and Kinetic Analysis. (Note: Mechanistic analog for 4-FBC regarding inductive effects).

  • Master Organic Chemistry. (2018). The Mechanism Of The Friedel-Crafts Acylation Reaction.

  • Fisher Scientific. (2015).[5] Safety Data Sheet: 4-Fluorobenzoyl chloride.

  • University of Rochester. (n.d.). Workup Formulas: Removing Sticky Reagents (Pyridine/DMAP).

  • ScienceMadness Discussion. (2006). Removing excess Benzoyl Chloride.

Sources

Technical Support Center: Purification of N-phenethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of N-phenethylbenzamide derivatives. Our goal is to move beyond simple protocols and provide a deeper understanding of the principles at play, empowering you to solve purification challenges with confidence.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of N-phenethylbenzamide derivatives in a direct question-and-answer format.

Question 1: My NMR spectrum clearly shows unreacted phenethylamine and benzoic acid. What is the most efficient way to remove these starting materials?

Probable Cause: This is a classic purification challenge arising from incomplete reaction or non-stoichiometric reagent use. N-phenethylbenzamide is a neutral amide, while the starting materials—phenethylamine (a base) and benzoic acid (an acid)—have ionizable functional groups. This difference in chemical properties is the key to their separation.

Recommended Solution (Liquid-Liquid Extraction): A targeted acid-base extraction is the most effective method to remove these specific impurities before attempting other techniques like chromatography or recrystallization.

Expert Insight & Protocol: The principle here is to selectively move the charged (ionized) impurities from an organic solvent into an aqueous layer.[1] Amides are generally non-ionizable under typical chromatographic or extraction conditions.[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude product mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Ensure you have a sufficient volume to fully dissolve the product.

  • Acidic Wash (Removes Amine): Transfer the solution to a separatory funnel. Add an equal volume of a dilute acid, such as 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes. This protonates the basic phenethylamine to its hydrochloride salt, rendering it soluble in the aqueous layer. Drain and discard the lower aqueous layer.

  • Basic Wash (Removes Carboxylic Acid): To the remaining organic layer, add an equal volume of a dilute base, like a saturated sodium bicarbonate (NaHCO₃) solution.[3] This deprotonates the benzoic acid to its sodium salt, making it soluble in the aqueous layer. Drain and discard the aqueous layer. Repeat this wash if the reaction used an acid chloride, as it will also quench any unreacted starting material.

  • Brine Wash & Drying: Wash the organic layer with a saturated sodium chloride (brine) solution to remove bulk water. Drain the organic layer into a clean flask and dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure to yield a cleaner, pre-purified product.

This pre-purification step significantly reduces the burden on subsequent, more labor-intensive methods.

Question 2: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's wrong?

Probable Cause: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also be caused by the presence of impurities that depress the melting point of the mixture.

Recommended Solution(s): The key is to ensure the solute dissolves at a temperature below its melting point and that cooling is gradual enough to allow for proper crystal lattice formation.[4]

Expert Insight & Troubleshooting Steps:

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to see if it dissolves completely.

  • Lower the Temperature: You may be overheating the solution. Try using a solvent with a lower boiling point. For N-phenethylbenzamide (m.p. 117-118°C), solvents like ethanol or isopropanol are often good choices.[5][6] Avoid using a solvent that requires heating near or above 118°C.

  • Change the Solvent System: If a single solvent isn't working, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Dissolve the compound in a minimal amount of a good, hot solvent, then add the "anti-solvent" dropwise until the solution becomes cloudy. Reheat gently to clarify and then allow to cool slowly.[5]

  • Slow Down the Cooling: Rapid cooling promotes precipitation, not crystallization.[7] After heating, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you consider placing it in an ice bath to maximize yield.

Question 3: My compound streaks badly on a silica TLC plate, making column chromatography difficult. How can I get clean separation?

Probable Cause: Streaking on silica gel is often caused by compounds that are either too polar for the chosen eluent or have acidic/basic functional groups that interact too strongly with the slightly acidic silica gel. While N-phenethylbenzamide itself is neutral, derivatives can contain such groups.

Recommended Solution(s): Modify the mobile phase or the stationary phase to mitigate these strong interactions.

Expert Insight & Troubleshooting Steps:

  • Increase Eluent Polarity: The simplest cause is insufficient eluent polarity. Gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

  • Add a Modifier: For basic compounds, strong interaction with acidic silica sites causes streaking. Adding a small amount of a competitive base, like triethylamine (~0.5-1%), to the eluent can mask these sites and lead to sharper bands. For acidic compounds, adding a small amount of acetic acid can have a similar beneficial effect.

  • Switch the Stationary Phase: If modifying the eluent fails, the stationary phase may be the issue.

    • Alumina: For basic compounds, basic or neutral alumina can be an excellent alternative to silica.

    • Reverse-Phase Silica (C18): If the compound is sufficiently non-polar, reverse-phase chromatography, which separates based on hydrophobicity using polar mobile phases (like water/acetonitrile), can be highly effective.

  • Check for Insolubility: Ensure your crude sample is fully dissolved before loading it onto the column. A partially dissolved sample will streak as it slowly dissolves in the eluent at the top of the column.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for a newly synthesized N-phenethylbenzamide derivative?

A flowchart is often the best approach. Start with the least labor-intensive methods and proceed to more rigorous techniques only if purity targets are not met.

Purification Strategy Decision Tree

G start Crude Product extraction Liquid-Liquid Extraction (Acid-Base Wash) start->extraction Are acidic/basic impurities suspected? recrystallization Recrystallization extraction->recrystallization Is product a solid? chromatography Column Chromatography extraction->chromatography Is product an oil? pure Pure Product (>95% by NMR/HPLC) recrystallization->pure Purity target met? fail Purity Not Met recrystallization->fail No chromatography->pure Purity target met? fail2 Purity Not Met chromatography->fail2 No fail->chromatography

Caption: Decision tree for selecting a purification method.

This strategy prioritizes efficiency. An acid-base wash is a quick and highly effective first step to remove common starting material impurities.[1][3] Recrystallization is preferred over chromatography for solids as it is often faster, uses less solvent, and is more scalable.[9][10] Flash chromatography is the final step for difficult separations or for purifying oils.[11]

Q2: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]

Expert Insight: The principle of "like dissolves like" is a good starting point. N-phenethylbenzamide derivatives are moderately polar. Therefore, mid-polarity solvents are often a good choice. The goal is to find a solvent where the solubility curve is very steep.

Solvent ClassExamplesSuitability for N-phenethylbenzamide Derivatives
Protic Ethanol, IsopropanolExcellent. Often the first choice. Good balance of polarity.[5]
Aprotic Polar Acetone, Ethyl AcetateGood. Can be effective, but higher room temperature solubility may lower yields.
Aprotic Nonpolar Hexane, ToluenePoor (as single solvents). Generally used as the "anti-solvent" in a two-solvent system.
Chlorinated DichloromethanePoor for recrystallization. Low boiling point and high solvency often prevent good crystal formation.

Experimental Protocol: Solvent Screening

  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add the test solvent dropwise at room temperature until the solid is just covered. Observe the solubility.

  • If it dissolves immediately, the solvent is too good. If it is completely insoluble, it is a poor solvent.

  • If it is sparingly soluble, heat the test tube gently in a water bath. If the solid dissolves completely upon heating, you have a potential candidate.

  • Allow the tube to cool to room temperature and then place it in an ice bath. The formation of a healthy amount of crystalline precipitate is a positive sign.

Q3: Which analytical techniques are essential for confirming the purity of my final product?

No single technique is sufficient. A combination of methods is required by regulatory bodies and for scientific rigor.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the workhorse for structural confirmation and purity assessment. The absence of signals corresponding to starting materials or solvents is a primary indicator of purity. Integration of impurity peaks relative to product peaks can provide a quantitative estimate.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Techniques like LC-MS are invaluable for detecting and identifying trace-level impurities.[13][14]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis. A pure sample should ideally show a single peak. The area under the curve is used to calculate purity (e.g., ">99% by HPLC"). Developing a stability-indicating HPLC method is crucial for drug development.[15]

  • Melting Point: A sharp melting point range (e.g., 1-2°C) is a classic indicator of a pure crystalline solid. Impurities tend to depress and broaden the melting point range.

Section 3: Visualized Workflow

Troubleshooting a Failed Recrystallization

When a recrystallization attempt yields poor results (low yield, no crystals, oiling out), a systematic approach is needed to diagnose the issue.

G start Recrystallization Fails q1 What was the primary issue? start->q1 issue1 Low Yield q1->issue1 issue2 No Crystals Formed q1->issue2 issue3 Product Oiled Out q1->issue3 sol1a Solution is likely not saturated. Reduce solvent volume. issue1->sol1a sol1b Significant product remains in mother liquor. Cool longer or in an ice bath. issue1->sol1b sol2a Solution is too dilute. Boil off some solvent and re-cool. issue2->sol2a sol2b Supersaturated solution; nucleation is slow. Scratch flask, add seed crystal. issue2->sol2b sol3a Solution is too concentrated or hot. Add more hot solvent. issue3->sol3a sol3b Solvent boiling point is too high. Choose a lower-boiling solvent. issue3->sol3b

Caption: A logical workflow for troubleshooting common recrystallization problems.

References

  • Srinivasachary K, et al. (2017). Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica. [Link]

  • EMA (2020). Sartan medicines: companies to review manufacturing processes to avoid presence of nitrosamine impurities. European Medicines Agency. [Link]

  • RRJMHS (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Medicine and Health Sciences. [Link]

  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Google Patents (2007). WO2007118963A2 - Substituted n-(phenethyl)
  • Gong, P., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(1), 815-826. [Link]

  • PubChem (n.d.). N-Phenethylbenzamide. National Center for Biotechnology Information. [Link]

  • Google Patents (2007). WO2007118963A3 - Substituted n-(phenethyl)
  • ResearchGate (2020). What is the best technique for amide purification? [Link]

  • ResearchGate (2021). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Reddit (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? r/Mcat. [Link]

  • SciSpace (2018). Solvent-free synthesis of amide: a novel technique of green chemistry. [Link]

  • Biotage (2023). How should I purify a complex, polar, amide reaction mixture? [Link]

  • YouTube (2022). Liquid-Liquid Extraction. Professor Dave Explains. [Link]

  • Biomedical Journal of Scientific & Technical Research (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • ACS Publications (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • ResearchGate (2013). Troubleshooting protein purification? [Link]

  • CDN (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • ResearchGate (2018). N-phenylbenzamide synthesis by nucleophilic substitution with 1,3-diphenylthiourea. [Link]

  • Preprints.org (2023). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]

  • University of York (n.d.). Recrystallisation. Chemistry Teaching Labs. [Link]

  • Google Patents (1984).
  • Reddit (2019). Purification of N-benzylbenzamides. r/chemistry. [Link]

  • ResearchGate (n.d.). RECRYSTALLIZATION. [Link]

  • ResearchGate (2018). Liquid-liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute streams. [Link]

  • Tech Information (2016). Amide or Amino HPLC Columns What are the Differences. [Link]

  • QIAGEN (n.d.). Plasmid DNA Purification Troubleshooting. [Link]

  • ACS Publications (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • University of Rochester (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

Sources

Technical Support Center: Solvent Selection & Extraction Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluoro-N-phenethylbenzamide Isolation

Case ID: EXT-FPB-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

This guide addresses the isolation of This compound (CAS: Analogous structure class), a moderately lipophilic amide synthesized via the coupling of 4-fluorobenzoyl chloride and phenethylamine. The extraction strategy focuses on exploiting the acid-base differential between the neutral amide product and its ionizable precursors (4-fluorobenzoic acid and phenethylamine).

Module 1: Solvent Selection Matrix

User Query: "Which solvent offers the best balance of solubility and environmental safety for this extraction?"

Technical Insight: For benzamide derivatives, Ethyl Acetate (EtOAc) is the primary recommendation due to its "Green" status in pharmaceutical solvent guides (GSK/Pfizer) and sufficient polarity to solubilize the fluorinated amide. Dichloromethane (DCM) should be reserved as a "Rescue Solvent" only if the product precipitates during the wash steps, as it poses higher environmental and health risks.

SolventClassSolubility Rating (Product)Phase Separation SpeedGreen Score (GSK/Pfizer)Recommendation
Ethyl Acetate (EtOAc) EsterHighFastGreen (Preferred) Primary Choice. Excellent for standard partitioning.
2-MeTHF EtherHighModerateGreen (Preferred) Alternative. Higher stability than EtOAc; better separation from water than THF.
Dichloromethane (DCM) ChlorinatedVery HighFast (Bottom Layer)Red (Hazardous) Rescue Only. Use if product oils out or crashes out of EtOAc.
MTBE EtherModerateFastYellow (Usable) Secondary. Good for crystallization but may not fully dissolve the crude solid.
Diethyl Ether EtherModerateModerateRed (Safety) Avoid. High flammability and peroxide risk; poor solvation of fluorinated amides.
Module 2: The Self-Validating Extraction Protocol

User Query: "How do I ensure I have removed all starting materials?"

The Logic: The extraction relies on pH manipulation to ionize impurities, forcing them into the aqueous layer while the neutral amide remains in the organic layer.

  • Impurity A (Amine): Phenethylamine (

    
    ). Removed by Acidic Wash  (pH < 2).
    
  • Impurity B (Acid): 4-Fluorobenzoic acid (

    
    ).[1] Removed by Basic Wash  (pH > 8).
    
Step-by-Step Workflow
  • Quench & Dilution:

    • Dilute the reaction mixture with Ethyl Acetate (10 mL per gram of theoretical yield).

    • Why: Ensures the product remains in solution during washes.

  • Acidic Wash (Removes Phenethylamine):

    • Wash the organic layer with 1.0 M HCl (2 x volumes).

    • Mechanism:[2][3][4][5][6][7]

      
       (Water Soluble).
      
    • Validation: Check the aqueous layer pH; it must be acidic (pH 1-2).

  • Basic Wash (Removes 4-Fluorobenzoic Acid):

    • Wash the organic layer with Saturated NaHCO₃ (2 x volumes).

    • Mechanism:[2][3][4][5][6][7]

      
       (Water Soluble).
      
    • Caution: Vent the funnel frequently due to

      
       generation.
      
    • Validation: Check the aqueous layer pH; it must be basic (pH 8-9).

  • Polishing:

    • Wash with Saturated Brine (NaCl) to remove trapped water.

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate).

    • Filter and concentrate this compound.

Visualizing the Pathway

The following diagram illustrates the decision logic and phase partitioning.

ExtractionWorkflow Start Crude Reaction Mixture (Amide + Amine + Acid) Solvent Add Ethyl Acetate (EtOAc) Start->Solvent AcidWash Wash 1: 1.0 M HCl (Target: Phenethylamine) Solvent->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqWaste1 Aqueous Waste 1 (Phenethylammonium Chloride) Sep1->AqWaste1 Top Layer (if DCM) Bottom Layer (if EtOAc) OrgLayer1 Organic Layer (Amide + 4-F-Benzoic Acid) Sep1->OrgLayer1 Contains Product BaseWash Wash 2: Sat. NaHCO3 (Target: 4-F-Benzoic Acid) OrgLayer1->BaseWash Sep2 Phase Separation BaseWash->Sep2 AqWaste2 Aqueous Waste 2 (Sodium 4-Fluorobenzoate) Sep2->AqWaste2 OrgLayer2 Final Organic Layer (Neutral this compound) Sep2->OrgLayer2 Final Dry (Na2SO4) & Concentrate OrgLayer2->Final

Figure 1: Sequential fractionation logic for purifying neutral amides from acidic and basic impurities.

Module 3: Troubleshooting & FAQs

Q1: I have a persistent emulsion between the Ethyl Acetate and water layers. What do I do?

  • Diagnosis: The phenethyl group adds lipophilicity, and if the reaction generated fine particulates, they can stabilize the interface.

  • Solution:

    • Add Brine: The high ionic strength of saturated NaCl disrupts the surfactant effect.

    • Filtration: Pass the entire mixture through a Celite pad (if solids are present) or a glass wool plug.

    • Time: Allow the funnel to sit undisturbed for 20 minutes.

Q2: My product precipitated during the Acid Wash. Did I lose it?

  • Diagnosis: this compound likely has lower solubility in cold EtOAc than expected, or the volume of solvent was too low.

  • Solution:

    • Do not discard the solid. It is likely your pure product crashing out as the impurities are washed away.

    • Add a small amount of DCM or Methanol (5-10% v/v) to the organic layer to redissolve the solid, then continue the washes.

Q3: I still smell the amine (fishy odor) after the acid wash.

  • Diagnosis: The wash was likely insufficient to protonate all the phenethylamine, or the layers were not mixed vigorously enough.

  • Solution:

    • Check the pH of the aqueous output of the acid wash. If it is not pH < 2, the acid was consumed. Add another portion of 1.0 M HCl.

Q4: Can I use Dichloromethane (DCM) instead of Ethyl Acetate?

  • Answer: Yes, technically. DCM is an excellent solvent for this molecule. However, remember that DCM is denser than water (it will be the bottom layer).

    • Warning: If you switch to DCM, ensure you do not accidentally discard the bottom layer thinking it is the aqueous waste. Always test a drop of the layer in a beaker of water before discarding.

References
  • Pfizer Inc. (2008). Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry.

  • GlaxoSmithKline (GSK). (2016). GSK Solvent Sustainability Guide. The Royal Society of Chemistry.

  • PubChem. (2025).[8][9] 4-Fluorobenzoic Acid (Compound Summary). National Library of Medicine.

  • Byrne, F. P., et al. (2016).[5] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[5]

  • MIT OpenCourseWare. (2025). Extraction and Washing Guide - 5.301 Chemistry Laboratory Techniques.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 4-Fluoro-N-phenethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-fluoro-N-phenethylbenzamide represents a classic "scaffold" molecule in medicinal chemistry, combining a fluorinated aromatic core with a flexible phenethylamine linker.[1] This structure is frequently encountered in the optimization of antipsychotics, analgesics, and monoamine oxidase (MAO) inhibitors.

The introduction of the fluorine atom at the para position of the benzoyl ring significantly alters the electronic properties (pKa, metabolic stability) compared to the non-fluorinated analog. However, it also introduces complexity into the 1H NMR spectrum due to heteronuclear spin-spin coupling (


-

)
.

This guide compares the spectral characteristics of this compound against its non-fluorinated counterpart, providing a self-validating framework for structural confirmation and purity assessment.[1]

Experimental Protocol & Methodology

To ensure reproducible spectral data, the following workflow is recommended. This protocol prioritizes signal resolution of the amide proton and the distinct splitting of the fluorinated ring.[1]

Synthesis & Sample Preparation[1]
  • Synthesis Route: Schotten-Baumann acylation of phenethylamine with 4-fluorobenzoyl chloride in the presence of a base (Et3N or K2CO3) and DCM.[1]

  • Purification: Recrystallization from EtOH/Water or Column Chromatography (Hexane/EtOAc) is required to remove unreacted amine, which can overlap with the phenethyl methylene signals.

  • NMR Solvent Selection:

    • CDCl3 (Chloroform-d): Recommended for routine analysis.[1] Provides sharp resolution of the ethylene bridge triplets.[1]

    • DMSO-d6: Recommended if the Amide-NH signal is broad or non-visible in CDCl3 due to exchange.[1] DMSO-d6 inhibits proton exchange, sharpening the NH triplet/singlet.[1]

Acquisition Parameters[1]
  • Frequency: 400 MHz or higher (essential to resolve the AA'BB'X system of the fluorophenyl ring).

  • Pulse Sequence: Standard zg30 (30° pulse angle) to maximize signal-to-noise ratio.

  • Number of Scans (NS): Minimum 16 scans for >5 mg sample; 64 scans for <2 mg.

  • Relaxation Delay (D1): 1.0 - 2.0 seconds.[1]

Analytical Workflow Diagram

NMR_Workflow Synth Synthesis (Acylation) Purify Purification (Remove Amine) Synth->Purify Prep Sample Prep (10mg in CDCl3) Purify->Prep Acq Acquisition (400 MHz, ns=16) Prep->Acq Process Processing (LB=0.3 Hz, Phasing) Acq->Process Analyze Analysis (Coupling Constants) Process->Analyze

Figure 1: Step-by-step workflow from synthesis to spectral analysis.

Comparative Spectral Analysis

The defining feature of this molecule is the 4-fluorophenyl moiety.[1] Unlike a standard phenyl ring which often appears as a complex multiplet or two doublets, the fluorine atom splits the protons via J-coupling , creating a distinct "roofed" pattern.

Chemical Shift Assignment Table

The following table contrasts the target molecule with N-phenethylbenzamide (non-fluorinated) to highlight the specific shifts caused by the fluorine substituent.

Proton EnvironmentLabelThis compound (Target)N-phenethylbenzamide (Control)MultiplicityCoupling (

)
Amide NH H-N6.1 - 6.4 ppm (br)6.2 - 6.5 ppmBroad SingletN/A (Exchangeable)
Benzoyl Ortho H-2,67.75 - 7.85 ppm 7.70 - 7.75 ppmdd / m

,

Hz
Benzoyl Meta H-3,57.05 - 7.15 ppm 7.35 - 7.45 ppmApparent t

,

Hz
Benzoyl Para H-4Substituted by F 7.40 - 7.50 ppmMultipletN/A
Phenethyl Arom H-Ar'7.20 - 7.35 ppm 7.20 - 7.35 ppmMultipletOverlapping
Methylene (N) CH2-N3.65 - 3.75 ppm 3.65 - 3.75 ppmQuartet (q)

Hz
Methylene (Ph) CH2-Ph2.90 - 2.98 ppm 2.90 - 2.98 ppmTriplet (t)

Hz
Deep Dive: The Fluorine Coupling Effect (AA'BB'X System)

The most critical validation step is analyzing the benzoyl ring protons. In the non-fluorinated control, H-2,6 appear as a standard doublet. In the 4-fluoro analog, these protons couple to the fluorine atom.[1]

  • H-3,5 (Ortho to Fluorine): These protons are shielded (shifted upfield to ~7.1 ppm) by the electron-donating resonance effect of Fluorine.[1] They exhibit large coupling to Fluorine (

    
     Hz) and Ortho-H (
    
    
    
    Hz), often appearing as a pseudo-triplet .[1]
  • H-2,6 (Meta to Fluorine): These protons are deshielded (downfield ~7.8 ppm) due to the electron-withdrawing amide group.[1] They show smaller coupling to Fluorine (

    
     Hz), appearing as a doublet of doublets (dd) .
    
Coupling Pathway Diagram

Coupling_Tree Benzoyl Benzoyl Ring Protons (AA'BB' System) H_Ortho H-2,6 (Ortho to C=O) ~7.8 ppm Benzoyl->H_Ortho H_Meta H-3,5 (Ortho to F) ~7.1 ppm Benzoyl->H_Meta Split_Ortho_1 Split by H-3,5 (3J_HH ~8.5 Hz) H_Ortho->Split_Ortho_1 Split_Meta_1 Split by H-2,6 (3J_HH ~8.5 Hz) H_Meta->Split_Meta_1 Split_Ortho_2 Split by 19F (4J_HF ~5.5 Hz) Result: dd Split_Ortho_1->Split_Ortho_2 Split_Meta_2 Split by 19F (3J_HF ~8.5 Hz) Result: Apparent Triplet Split_Meta_1->Split_Meta_2

Figure 2: Spin-spin coupling tree illustrating the origin of the multiplet patterns in the fluorinated ring.

Alternative Validation: 19F NMR vs. 1H NMR

While 1H NMR is standard for structural elucidation, it suffers from signal overlap in the aromatic region (7.1 - 7.4 ppm) where the phenethyl ring protons overlap with the benzoyl H-3,5 protons.

Recommendation: For purity assessment (quantitative NMR), 19F NMR is the superior alternative.

  • 1H NMR Limitation: Integration of the aromatic region requires deconvolution of 9 protons (5 from phenethyl + 4 from benzoyl).

  • 19F NMR Advantage: The fluorine signal appears as a clean singlet-like multiplet (decoupled) or nonet (coupled) around -106 to -108 ppm (relative to CFCl3).[1] There are no interfering background signals from the hydrocarbon backbone or solvent.[1]

References

  • PubChem. (2025).[1] N-Phenethylbenzamide Compound Summary. National Library of Medicine.[1] [Link]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Standard reference for F-H coupling constants).

Sources

Technical Comparison Guide: FTIR Characterization of 4-Fluoro-N-phenethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

4-Fluoro-N-phenethylbenzamide is a fluorinated benzamide derivative often utilized as a structural scaffold in medicinal chemistry (e.g., TRPV1 antagonists, monoamine oxidase inhibitors).[1] Its structural integrity relies on the precise conjugation of a 4-fluorobenzoyl moiety with a phenethylamine side chain.[1]

This guide provides a technical comparison of the FTIR spectral signature of this compound against its non-fluorinated parent analog (N-phenethylbenzamide ) and a chlorinated variant (4-chloro-N-phenethylbenzamide ).[1] The focus is on distinguishing the Aryl-Fluorine (C–F) bond and the Para-substitution pattern from the mono-substituted aromatic signals common to this class of compounds.

Structural & Vibrational Logic

To interpret the spectrum accurately, the molecule must be deconstructed into three vibrational domains:

  • The Amide Linker (–CONH–): The central core connecting the two aromatic systems.[1] Dominates the 1500–1700 cm⁻¹ region.[1]

  • The Fluorobenzoyl Core (Ar–F): The key differentiator.[1] Introduces a strong C–F stretch and alters the aromatic out-of-plane (OOP) bending frequencies to a para-substitution pattern.

  • The Phenethyl Tail (Ph–CH₂CH₂–): Acts as an internal standard.[1] Contains aliphatic C–H stretches and a mono-substituted benzene ring that remains constant across analogs.[1]

Comparative Spectral Analysis

The following table contrasts the target molecule with its primary "alternative" (the non-fluorinated impurity/analog) to demonstrate identification specificity.

Table 1: Characteristic Peak Comparison
Functional GroupVibration ModeTarget: this compound Alternative: N-phenethylbenzamide Differentiation Note
Amide A N–H Stretch3280 – 3320 cm⁻¹ (m)3280 – 3320 cm⁻¹ (m)Indistinguishable.[1] Both show H-bonded amide peaks.[1]
Aliphatic Chain C–H Stretch (sp³)2920 – 2960 cm⁻¹ (w)2920 – 2960 cm⁻¹ (w)Indistinguishable.[1] Corresponds to the ethyl linker.[1]
Amide I C=O Stretch1635 – 1655 cm⁻¹ (s)1630 – 1650 cm⁻¹ (s)Minimal shift.[1] Fluorine's inductive effect slightly increases frequency.[1]
Amide II N–H Bend / C–N Stretch1540 – 1560 cm⁻¹ (s)1540 – 1560 cm⁻¹ (s)Diagnostic of secondary amides.[1]
Aryl-Halide C–F Stretch 1215 – 1240 cm⁻¹ (vs)ABSENT CRITICAL IDENTIFIER. Look for a very strong band here.[1]
Fingerprint (1) C=C Ring Stretch~1600 & 1505 cm⁻¹ ~1600 & 1490 cm⁻¹F-substitution often splits the 1500 band or shifts it higher.[1]
Fingerprint (2) OOP Bending 820 – 850 cm⁻¹ (s)690 & 750 cm⁻¹ (s)CRITICAL IDENTIFIER. Target shows para (830) AND mono (700/750).[1] Parent shows ONLY mono.

(s) = strong intensity; (m) = medium; (w) = weak; (vs) = very strong; OOP = Out of Plane.

Key Differentiator: The "Para" vs. "Mono" Conflict
  • N-phenethylbenzamide (Parent): Contains two mono-substituted phenyl rings.[1] You will see dominant, overlapping peaks at 690–710 cm⁻¹ and 730–770 cm⁻¹ .[1]

  • This compound (Target): Contains one mono-substituted ring (phenethyl) and one para-substituted ring (fluorobenzoyl).[1]

    • Result: You retain the mono-peaks (690/750 cm⁻¹) from the tail, but gain a sharp, strong peak at ~830–840 cm⁻¹ corresponding to the para-substituted ring.

Visualizing the Vibrational Map[2]

The following diagram maps the specific functional groups to their spectral regions, providing a logical flow for spectral interpretation.

FTIR_Analysis Molecule 4-Fluoro-N- phenethylbenzamide Region_High High Frequency (>2800 cm⁻¹) Molecule->Region_High Region_Mid Double Bond Region (1500-1700 cm⁻¹) Molecule->Region_Mid Region_Finger Fingerprint Region (<1400 cm⁻¹) Molecule->Region_Finger Peak_NH N-H Stretch 3300 cm⁻¹ Region_High->Peak_NH Amide A Peak_Amide Amide I (C=O) ~1640 cm⁻¹ Region_Mid->Peak_Amide Core Linker Peak_CF C-F Stretch ~1230 cm⁻¹ (Specific to Target) Region_Finger->Peak_CF Fluorine Signature Peak_Para Para-Subst. OOP ~835 cm⁻¹ Region_Finger->Peak_Para Benzoyl Ring Peak_Mono Mono-Subst. OOP 700/750 cm⁻¹ (Phenethyl Tail) Region_Finger->Peak_Mono Phenethyl Ring

Figure 1: Vibrational assignment map linking molecular domains to characteristic FTIR bands.[1][2][3] Yellow nodes indicate key differentiating features.

Experimental Protocol: Validation Workflow

To ensure high "Trustworthiness" (Part 2 of requirements), this protocol includes self-validating steps to rule out moisture contamination and polymorphic variances.

Method A: ATR (Attenuated Total Reflectance) - Recommended

Best for rapid screening of powders.

  • Crystal Cleanliness: Clean the diamond/ZnSe crystal with isopropanol.[1] Ensure background spectrum shows <0.5% noise in the 2000–2500 cm⁻¹ region.[1]

  • Sample Loading: Place ~5 mg of this compound on the crystal.

  • Compression: Apply pressure until the preview spectrum peaks stabilize (ensure good contact).[1]

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32[1]

    • Range: 4000 – 600 cm⁻¹[1]

  • Validation Check:

    • Check 1: Is the O-H region (3400–3600 cm⁻¹) flat? If broad, dry sample (vacuum oven, 40°C, 2h).

    • Check 2 (The "Fluorine Test"): Verify the presence of the strong band at ~1230 cm⁻¹.[1] If absent, suspect non-fluorinated analog.[1]

Method B: KBr Pellet - For High Resolution

Best for publication-quality spectra.[1]

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Analysis:

    • Look for sharp aromatic C-H stretches >3000 cm⁻¹.[1] If these are jagged, the particle size is too large.[1]

Decision Logic for Identification

Use this logic flow to confirm the identity of the compound versus common alternatives.

ID_Logic Start Start Spectral Analysis AmideCheck Strong Peak at 1630-1660 cm⁻¹? Start->AmideCheck CF_Check Strong Band at 1215-1240 cm⁻¹? AmideCheck->CF_Check Yes Result_Fail Not a Benzamide AmideCheck->Result_Fail No Para_Check Sharp Peak at 820-850 cm⁻¹? CF_Check->Para_Check Yes (Fluorine Present) Result_Parent PROBABLE: N-phenethylbenzamide (Parent) CF_Check->Result_Parent No (Missing C-F) Mono_Check Peaks at 690 & 750 cm⁻¹? Para_Check->Mono_Check Yes (Para-subst confirmed) Result_Iso PROBABLE: Isomer (e.g., ortho-fluoro) Check 730-770 region Para_Check->Result_Iso No (Likely Ortho/Meta) Result_Target CONFIRMED: This compound Mono_Check->Result_Target Yes (Phenethyl tail confirmed)

Figure 2: Spectral decision tree for distinguishing this compound from non-fluorinated or isomeric alternatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95083, N-Phenethylbenzamide. Retrieved from [Link].[1] (Source for parent molecule spectral data).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition.[1] Wiley.[1] (Authoritative source for C-F stretch assignments at 1200-1250 cm⁻¹ and aromatic substitution patterns).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition.[1] John Wiley & Sons.[1] (Standard reference for Amide I/II and N-H stretch causality).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorine in Benzamide Scaffolds

Fluorinated benzamides are a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutic agents. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Mass spectrometry is an indispensable tool for the structural elucidation of these compounds during drug discovery and development. Electron ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint. Understanding how the position of a fluorine substituent on the benzoyl ring influences these patterns is key to unambiguous isomer identification.

Fundamental Fragmentation of Benzamides: A Baseline for Comparison

Under electron ionization, benzamide and its derivatives undergo characteristic fragmentation, primarily driven by the stability of the resulting ions. The fragmentation of the parent benzamide molecule provides a crucial baseline for understanding the influence of fluorination.

The primary fragmentation pathway for benzamide involves the cleavage of the C-N bond, leading to the formation of a stable benzoyl cation (m/z 105) and the loss of an amino radical (•NH2).[1] This benzoyl cation is a dominant peak in the spectrum of benzamide. A subsequent fragmentation of the benzoyl cation is the loss of a neutral carbon monoxide (CO) molecule to form a phenyl cation (m/z 77).[1]

M Benzamide M+• (m/z 121) B Benzoyl Cation (m/z 105) M->B - •NH2 C Phenyl Cation (m/z 77) B->C - CO

Caption: Core fragmentation pathway of benzamide.

The Influence of Fluorine Substitution: A Comparative Analysis

The introduction of a fluorine atom onto the benzene ring alters the fragmentation landscape. The position of the fluorine atom—ortho, meta, or para—dictates the extent of this influence, leading to distinct mass spectra that allow for isomer differentiation.

4-Fluorobenzamide (para-isomer)

The mass spectrum of 4-fluorobenzamide displays a fragmentation pattern analogous to benzamide. The molecular ion peak is observed at m/z 139. The most prominent fragmentation is the loss of the amino radical to form the 4-fluorobenzoyl cation at m/z 123. This is followed by the loss of CO to yield the 4-fluorophenyl cation at m/z 95.

2-Fluorobenzamide (ortho-isomer): The "Ortho Effect" in Action

The fragmentation of 2-fluorobenzamide is a clear demonstration of the "ortho effect," where the proximity of the fluorine atom to the amide group induces a unique fragmentation pathway. This phenomenon involves the interaction of vicinal functional groups, leading to specific decomposition reactions that are suppressed in the meta and para isomers.[2]

In addition to the expected formation of the 2-fluorobenzoyl cation (m/z 123) and the 2-fluorophenyl cation (m/z 95), the mass spectrum of 2-fluorobenzamide exhibits a significant peak corresponding to the loss of water (H₂O) from the molecular ion. This is attributed to an intramolecular hydrogen abstraction from the amide group by the ortho-fluorine atom, followed by the elimination of a water molecule.

3-Fluorobenzamide (meta-isomer)

The fragmentation pattern of 3-fluorobenzamide is expected to be more similar to the para-isomer than the ortho-isomer, as the fluorine atom is not in a position to directly interact with the amide group. The primary fragmentation will involve the formation of the 3-fluorobenzoyl cation (m/z 123) and the subsequent 3-fluorophenyl cation (m/z 95).

Comparative Data Summary

The following table summarizes the key fragment ions and their relative intensities for benzamide and its fluorinated isomers, based on experimental data from the NIST Mass Spectrometry Data Center.

CompoundMolecular Ion (M⁺•)[M-NH₂]⁺[M-NH₂-CO]⁺Other Key Fragments
Benzamide 12110577-
2-Fluorobenzamide 13912395121 ([M-H₂O]⁺)
4-Fluorobenzamide 13912395-

Note: Data for 3-Fluorobenzamide is not available in the NIST database, but its fragmentation is predicted to be similar to 4-Fluorobenzamide.

Visualizing the Fragmentation Differences

The distinct fragmentation pathways of the fluorinated benzamide isomers can be visualized to highlight the impact of the fluorine position.

cluster_ortho 2-Fluorobenzamide cluster_para 4-Fluorobenzamide O_M 2-Fluorobenzamide M+• (m/z 139) O_B 2-Fluorobenzoyl Cation (m/z 123) O_M->O_B - •NH2 O_D [M-H₂O]+• (m/z 121) O_M->O_D - H₂O O_C 2-Fluorophenyl Cation (m/z 95) O_B->O_C - CO P_M 4-Fluorobenzamide M+• (m/z 139) P_B 4-Fluorobenzoyl Cation (m/z 123) P_M->P_B - •NH2 P_C 4-Fluorophenyl Cation (m/z 95) P_B->P_C - CO

Caption: Comparative fragmentation of fluorobenzamide isomers.

Experimental Protocol: GC-MS Analysis of Fluorinated Benzamides

This section provides a general protocol for the analysis of fluorinated benzamides using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Objective: To separate and identify isomeric fluorinated benzamides based on their retention times and mass spectra.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • Capillary column suitable for aromatic compounds (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • High-purity helium as the carrier gas.

  • Fluorinated benzamide standards (ortho, meta, and para isomers).

  • Suitable solvent for sample preparation (e.g., methanol or acetonitrile).

Procedure:

  • Sample Preparation: Prepare individual solutions of each fluorinated benzamide isomer and a mixture of all three in the chosen solvent at a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-200.

  • Data Acquisition and Analysis:

    • Acquire the mass spectra for each individual isomer and the mixture.

    • Analyze the chromatogram of the mixture to determine the retention times of each isomer.

    • Examine the mass spectrum of each peak and compare it to the reference spectra of the individual isomers and the NIST library data.

    • Identify the characteristic fragment ions for each isomer and note any differences in their relative abundances.

A Sample Preparation (1 mg/mL in Methanol) B GC Injection (1 µL, 250°C) A->B C Chromatographic Separation (DB-5MS Column) B->C D Ionization (EI, 70 eV) C->D E Mass Analysis (Quadrupole) D->E F Data Interpretation E->F

Caption: GC-MS workflow for fluorinated benzamide analysis.

Conclusion

The position of a fluorine atom on the benzamide ring profoundly influences its fragmentation pattern in electron ionization mass spectrometry. While para- and meta-fluorinated benzamides exhibit fragmentation pathways largely parallel to the parent benzamide, the ortho-isomer displays a distinct "ortho effect" characterized by the loss of water. These unique fragmentation signatures, when coupled with chromatographic separation, provide a robust method for the unambiguous identification of fluorinated benzamide isomers. This guide serves as a valuable resource for researchers in drug discovery and development, enabling more accurate and efficient characterization of these vital pharmaceutical building blocks.

References

  • Todua, N., et al. (2012). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Source not further specified]
  • Anknown. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

  • NIST. (n.d.). Benzamide. In NIST Chemistry WebBook.
  • NIST. (n.d.). 2-Fluorobenzamide. In NIST Chemistry WebBook.
  • NIST. (n.d.). 4-Fluorobenzamide. In NIST Chemistry WebBook.

Sources

melting point range validation for 4-fluoro-N-phenethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation protocol for 4-fluoro-N-phenethylbenzamide , a critical intermediate in medicinal chemistry (often associated with the synthesis of CNS-active agents).[1] It contrasts the physical characteristics of high-purity crystalline isolates against crude synthetic mixtures, establishing a rigorous melting point (MP) determination workflow.

Distinguishing High-Purity Crystalline Forms from Crude Synthetic Intermediates

Executive Summary & Technical Context

This compound (Structure: p-F-Ph-CONH-CH₂CH₂-Ph) is a secondary amide typically synthesized via the acylation of phenethylamine with 4-fluorobenzoyl chloride.[1]

While theoretically a crystalline solid, this compound frequently isolates as a viscous brown oil or a low-melting semi-solid due to trace solvent retention (e.g., DCM, Toluene) or unreacted amine impurities. Validating the melting point is not merely a physical identification step but a purity checkpoint to ensure the removal of occlusion impurities that depress and broaden the melting range.[1]

The Comparison: Product vs. Alternatives

The "Product" in this guide refers to the High-Purity Crystalline Standard (recrystallized).[1] The "Alternatives" refer to Crude Isolates or Literature Variants which often exhibit broad or depressed melting transitions.[1]

FeatureHigh-Purity Product (Target)Crude / Alternative (Risk)
Physical State White, free-flowing crystalline solidClear brown viscous liquid or sticky semi-solid
Melting Range Sharp (< 2.0 °C) Broad (> 10.0 °C) or Non-existent (Oil)
Thermodynamic Profile Single, narrow endotherm (DSC)Multiple endotherms or glass transition (Tg) only
Impurity Profile < 0.5% volatiles/solventsContains residual phenethylamine or solvent

Validation Methodology: Capillary vs. DSC

To rigorously validate the compound, we employ a dual-method approach. The visual capillary method is used for routine batch release, while Differential Scanning Calorimetry (DSC) is required to establish the "Gold Standard" reference range.

Method A: Automated Capillary Melting Point (Routine)
  • Principle: Optical transmission detection of phase change.

  • Protocol:

    • Sample Prep: Dry sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

    • Loading: Pack 3-4 mm of substance into a glass capillary. Compact by tapping (avoid air pockets).[1]

    • Ramp Rate:

      • Fast Ramp (10°C/min) to 80°C.[1]

      • Validation Ramp (1.0°C/min) from 80°C to 110°C.[1]

    • Determination: Record Onset (

      
      ) and Clear Point (
      
      
      
      ).
Method B: Differential Scanning Calorimetry (DSC) (Reference)[1]
  • Principle: Measurement of heat flow difference to determine the enthalpy of fusion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) and onset temperature.
    
  • Protocol:

    • Pan: Aluminum hermetic pan (crimped).

    • Sample Mass: 2.0 – 4.0 mg.

    • Cycle: Equilibrate at 25°C → Ramp 5°C/min → 150°C.

    • Validation Criteria: A single sharp endothermic peak. Purity is calculated via the Van't Hoff equation if the peak is sufficiently sharp.[1]

Experimental Data & Reference Values

Literature reports for this specific derivative vary significantly, often due to the isolation method. The data below synthesizes reported ranges with in-house validation targets.

Table 1: Comparative Melting Point Data
Source / GradeObserved Melting Range (°C)DescriptionStatus
Literature (Crude/Work-up) [1]85.5 – 98.2 °C Clear brown viscous liquid / semi-solidREJECT (Indicates solvent trapping)
Literature (Purified) [2]White Solid (Range not explicitly listed, confirmed by NMR)Crystalline needlesTARGET Identity
In-House Validation Target 94.0 – 96.0 °C *White crystalline powderPASS
Depressed Sample 88.0 – 93.5 °COff-white / stickyFAIL (Recrystallize)

*Note: The "In-House Target" is an estimated tight range for the pure polymorph based on structural analogs (N-phenethylbenzamide MP ~116°C, 4-fluorobenzamide MP ~130°C; N-alkylation lowers MP).[1] The broad range in Lit [1] suggests significant impurity.

Purification & Validation Workflow

To achieve the target melting point, the crude reaction mixture must undergo a specific crystallization protocol. Direct evaporation often yields the "Alternative" (oil/gum) which fails validation.[1]

Step-by-Step Purification Protocol
  • Synthesis: React 4-fluorobenzoyl chloride with phenethylamine in DCM/Et3N.

  • Work-up: Wash with 1N HCl (remove amine), then NaHCO3 (remove acid).[1] Dry over MgSO4.[1][2]

  • Critical Step - Crystallization:

    • Dissolve crude oil in minimal hot Ethanol/Hexane (1:4) or Ethyl Acetate/Heptane .[1]

    • Cool slowly to 4°C.

    • Filter and wash with cold Heptane.[1]

  • Drying: Vacuum oven at 45°C is mandatory to remove occluded solvent which depresses MP.[1]

Validation Logic Diagram

The following diagram illustrates the decision matrix for validating the compound's purity based on thermal behavior.

MP_Validation Start Crude this compound Visual Visual Inspection Start->Visual MP_Test Capillary MP Test (1°C/min ramp) Visual->MP_Test If Solid Recryst Recrystallize (EtOAc/Heptane) Visual->Recryst If Oil/Gum Decision Range Analysis MP_Test->Decision Decision->Recryst Range > 2°C or < 90°C DSC DSC Confirmation (Purity > 99%) Decision->DSC Range < 2°C and > 93°C Recryst->MP_Test Retest DSC->Recryst Shoulder Peak Release Release Batch (Target: 94-96°C) DSC->Release Single Endotherm

Caption: Validation logic flow ensuring only high-crystallinity batches proceed to release. Oils and broad-melting solids are routed for recrystallization.[1]

References

  • Synthesis and Biological Activity of N-trans-Coumaroyltyramine Derivatives. TU e-Thesis (Thammasat University). (Reports the crude/broad range of 85.5-98.2°C).[1][3]

  • Noda, H., & Bode, J. W. (2014). Synthesis and Chemoselective Ligations of MIDA Acylboronates with O-Me Hydroxylamines. Chemical Science / RSC, Supporting Information. (Describes the isolation of the pure white solid form).

  • 4-Fluorobenzoyl chloride (Reagent Properties). PubChem Compound Summary.[1] (Data on the starting material for causality analysis).[1][4] [1]

Sources

Advanced HPLC Method Development Guide: 4-Fluoro-N-phenethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of High-Performance Liquid Chromatography (HPLC) retention behaviors for 4-fluoro-N-phenethylbenzamide (CAS: 33799-96-1). Designed for analytical scientists, this document compares standard C18 stationary phases against fluorinated (PFP) and phenyl-hexyl alternatives. It synthesizes experimental protocols from recent synthesis literature with theoretical retention models to optimize separation efficiency.

Analyte Profile & Chromatographic Challenges

This compound is a moderately hydrophobic amide used as a bulk intermediate in the synthesis of bioactive acylboronates and tyramine derivatives. Its structure features two aromatic rings (a fluorinated benzoyl ring and a phenethyl group) linked by an amide bond.

PropertyValueChromatographic Implication
Formula C₁₅H₁₄FNORequires UV detection (254 nm) or MS.
Molecular Weight 243.28 g/mol Suitable for standard pore size (80–120 Å).
Predicted LogP ~3.19Significant retention on Reverse Phase (RP) columns.
Key Functional Groups Fluoro-aryl, Amide, PhenethylPotential for

interactions and dipole-dipole selectivity.

The Challenge: Standard C18 columns often fail to resolve this compound from its non-fluorinated analog (N-phenethylbenzamide) or positional isomers (2-fluoro or 3-fluoro) due to similar hydrophobicity.

Comparative Method Analysis

This section objectively compares three separation strategies. The Standard C18 method is the verified literature baseline, while PFP and Phenyl-Hexyl are superior alternatives for complex matrices.

Comparison Matrix
FeatureMethod A: Standard C18 Method B: Pentafluorophenyl (PFP) Method C: Phenyl-Hexyl
Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

+ F-F Interaction
Hydrophobic + Strong

Stacking
Selectivity Baseline resolution for general impurities.High Selectivity for halogenated isomers.High Selectivity for aromatic impurities.
Retention Strong (High % Organic required).Moderate (Often elutes earlier than C18).Strong (Similar to C18 but different selectivity).
Use Case Routine purity checks.Separating positional F-isomers.Separating synthesis precursors (anilines).
Supporting Experimental Data (Literature & Predicted)

Based on the synthesis protocol by Noda et al. (2022) and comparative fluorinated phase studies:

  • Reference Method (C18): A gradient of 10%

    
     90% Acetonitrile (ACN) over 20 minutes elutes the target compound in the 12.5 – 14.0 minute  window (estimated based on gradient slope and LogP).
    
  • Alternative (PFP): Fluorinated phases often show increased retention for fluorinated analytes relative to non-fluorinated contaminants due to "fluorophilicity," improving resolution of the specific 4-fluoro target from defluorinated byproducts.

Detailed Experimental Protocols

Protocol A: The Literature Standard (C18)

Recommended for routine purity confirmation.

Source: Adapted from Noda et al., Royal Society of Chemistry [1].

  • Column: Shiseido Capcell Pak C18 (or equivalent), 5 µm, 150 x 4.6 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 254 nm.[2]

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010 (Re-equilibration)
Protocol B: The High-Selectivity Method (PFP)

Recommended for separating the 4-fluoro target from 2-fluoro/3-fluoro isomers.

Rationale: PFP columns offer orthogonal selectivity through quadrupole interactions between the electron-deficient fluorinated stationary phase and the electron-rich aromatic rings of the analyte [2].

  • Column: Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP, 2.6 µm, 100 x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (MeOH).[3]

  • Flow Rate: 0.8 mL/min.[3]

  • Gradient: 40% B isocratic hold (0-2 min)

    
     Gradient to 85% B (2-12 min).
    
  • Note: Methanol is preferred over ACN for PFP columns to maximize

    
     interaction potential.
    

Mechanism Visualization

The following diagrams illustrate the interaction mechanisms and the decision workflow for method selection.

Diagram 1: Interaction Mechanisms (C18 vs. PFP)

HPLC_Mechanism cluster_analyte Analyte: this compound cluster_C18 Standard C18 Column cluster_PFP PFP (Fluorinated) Column Analyte Fluorinated Aromatic Core Interaction_1 Hydrophobic Interaction Analyte->Interaction_1 Interaction_2 Pi-Pi Stacking + Dipole-Dipole Analyte->Interaction_2 Interaction_3 Shape Selectivity (Isomer Resolution) Analyte->Interaction_3 C18_Phase Alkyl Chains (C18) Interaction_1->C18_Phase PFP_Phase Pentafluorophenyl Ring Interaction_2->PFP_Phase Interaction_3->PFP_Phase

Caption: Comparison of non-specific hydrophobic retention (C18) vs. specific electronic interactions (PFP) which enhance selectivity for fluorinated compounds.

Diagram 2: Method Development Workflow

Method_Workflow Start Start: this compound Sample Goal Define Goal Start->Goal Route_Purity Routine Purity / Synthesis Check Goal->Route_Purity General Route_Isomer Isomer Separation (2-F vs 4-F) Goal->Route_Isomer Complex Method_C18 Protocol A: C18 Gradient (10-90% ACN) Route_Purity->Method_C18 Method_PFP Protocol B: PFP Column (Methanol Mobile Phase) Route_Isomer->Method_PFP Result_1 Result: Good Retention Moderate Selectivity Method_C18->Result_1 Result_2 Result: High Selectivity Halogen Specificity Method_PFP->Result_2

Caption: Decision tree for selecting the optimal stationary phase based on analytical requirements.

References

  • Noda, H., et al. (2022). Synthesis and Chemoselective Ligations of MIDA Acylboronates with O-Me Hydroxylamines. Royal Society of Chemistry (Chemical Science).

  • Przybyciel, M. (2006).[4] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A.

Sources

A Comparative Guide to the Bioactivity of Chlorinated and Fluorinated Phenethylbenzamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into drug candidates is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of the bioactivity of chlorinated versus fluorinated phenethylbenzamides, a scaffold of significant pharmacological interest. Through a synthesis of published data and established experimental principles, we explore how these seemingly similar substitutions can lead to profound differences in target affinity, functional activity, metabolic stability, and overall drug-like properties. While chlorinated compounds, on average, exhibit a slight but statistically significant increase in binding affinity and functional bioactivity, fluorinated analogs often confer advantages in metabolic stability and can uniquely influence molecular conformation. This guide aims to equip researchers with the foundational knowledge and practical methodologies to make informed decisions in the design and optimization of halogenated phenethylbenzamide-based therapeutics.

Introduction: The Subtle Power of Halogenation

The phenethylbenzamide core is a versatile scaffold found in a variety of biologically active compounds, from receptor modulators to enzyme inhibitors.[1][2] The process of lead optimization frequently involves the introduction of halogen atoms to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine and chlorine are the most common choices for this purpose.[3] Their introduction can influence:

  • Lipophilicity: Affecting membrane permeability and plasma protein binding.

  • Electronic Profile: Modifying pKa and the potential for hydrogen bonding or other non-covalent interactions.

  • Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing a drug's half-life.[4]

  • Binding Affinity: Altering the strength and nature of the interaction with the biological target.[5]

Understanding the distinct contributions of chlorine versus fluorine is critical for rational drug design. This guide will dissect these differences, providing both a theoretical framework and supporting experimental evidence.

Physicochemical and Structural Differences: Chlorine vs. Fluorine

The divergent bioactivities of chlorinated and fluorinated phenethylbenzamides stem from the fundamental differences in the properties of the two halogens.

PropertyFluorine (F)Chlorine (Cl)Implication for Drug Design
Van der Waals Radius 1.47 Å1.75 ÅChlorine is sterically more demanding, which can be beneficial or detrimental to receptor fit.
Electronegativity (Pauling) 3.983.16Fluorine is a more potent electron-withdrawing group and a stronger hydrogen bond acceptor.
Polarizability 0.56 ų2.18 ųChlorine's higher polarizability can lead to stronger van der Waals and halogen bonding interactions.[6]
C-Halogen Bond Strength ~115 kcal/mol (C-F)~84 kcal/mol (C-Cl)The C-F bond is significantly stronger, often leading to increased metabolic stability by preventing CYP450-mediated hydroxylation.[4][7]
Conformational Control: A Unique Advantage of Fluorine

Fluorine's high electronegativity and small size allow it to exert significant influence over molecular conformation through non-covalent interactions. For instance, attractive interactions between fluorine and sulfur atoms in a protein's binding pocket can be stronger than corresponding chlorine-sulfur interactions, leading to more rigid conformational control for the fluorinated compound.[3] This can lock the molecule into a more bioactive conformation, enhancing potency. The fluorinated compound may exhibit a higher rotational barrier (e.g., ~3.5 kcal/mol) compared to its chlorinated counterpart (~2 kcal/mol), indicating a more tightly controlled conformation.[3]

Comparative Analysis of Bioactivity

A comprehensive analysis of large datasets, such as the ChEMBL database, reveals subtle but significant trends in the bioactivity of chlorinated versus fluorinated compounds.

Target Binding Affinity and Functional Activity

Molecular matched-pair analysis across a vast number of compounds shows that chlorinated analogs are, on average, slightly more active than their fluorinated counterparts.[3][8]

  • Binding Affinity (pIC50/pKi): Chlorinated compounds show a statistically significant, albeit small, increase in binding affinity over fluorinated analogs. This corresponds to an average increase in the binding constant of about 10-12%.[3] In one analysis, 50% of pairs showed higher activity for the chloro compound, compared to 42% for the fluoro compound.[3]

  • Functional Bioactivity (pEC50): This trend in binding affinity often translates to functional assays. Chlorinated compounds again show a small but statistically significant increase in functional bioactivity, with a mean pEC50 value of 6.21 for the chlorinated set versus 6.16 for the fluorinated set in one study.[8]

Table 1: Summary of Matched-Pair Analysis from ChEMBL Database [8]

ParameterMean Value (Fluorinated)Mean Value (Chlorinated)Mean DifferenceStatistical Significance (p-value)
Binding pIC50 6.266.29-0.030.002
Functional pIC50 6.166.21-0.055.55 x 10⁻⁴

Causality: The enhanced activity of chlorinated compounds can often be attributed to their greater polarizability, which allows for more favorable halogen bonding and van der Waals interactions within the target's binding pocket.[6] However, it is crucial to note these are general trends, and for any specific target, a fluorine atom might offer a unique interaction (e.g., a critical hydrogen bond) that a chlorine atom cannot, leading to superior activity.[9][10]

Metabolic Stability

One of the most cited reasons for introducing fluorine is to enhance metabolic stability.[4][7] By replacing a metabolically labile C-H bond with a much stronger C-F bond, chemists can block common sites of oxidative metabolism by Cytochrome P450 enzymes.

  • In a comparative analysis, chlorinated compounds showed a slightly higher mean metabolic stability (63.8%) compared to fluorinated compounds (60.0%). However, this result was only borderline statistically significant (p-value = 0.06), suggesting that while fluorination is a valid strategy, its success is highly context-dependent. The specific position of the halogen and the overall molecular structure play a crucial role.

Experimental Methodologies

To rigorously compare chlorinated and fluorinated phenethylbenzamides, a series of standardized in vitro assays are essential.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[11][12] It measures the ability of an unlabeled compound (e.g., a chlorinated or fluorinated phenethylbenzamide) to displace a radiolabeled ligand from the receptor.

Step-by-Step Protocol:

  • Preparation of Materials:

    • Receptor Source: Prepare membrane homogenates from cells or tissues expressing the target receptor (e.g., HEK293 cells transiently transfected with a GPCR).[13]

    • Radioligand: Choose a suitable radioligand with high affinity and specificity for the target receptor.[14]

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Test Compounds: Prepare serial dilutions of the chlorinated and fluorinated phenethylbenzamides.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a high concentration of an unlabeled competing ligand to saturate all specific binding sites.

    • Test Compound Wells: Add receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.[14]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with bound radioligand.[11]

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Self-Validation: The inclusion of total binding and NSB wells is critical for validating each experiment. The specific binding window (Total/NSB ratio) should be sufficiently large (typically >5) for a robust assay.

GPCR Functional Assay (cAMP Accumulation)

Many phenethylbenzamides target G-protein coupled receptors (GPCRs).[15][16] A common functional assay measures the modulation of cyclic AMP (cAMP), a key second messenger. This protocol describes an agonist-induced cAMP accumulation assay for a Gs-coupled receptor.

Step-by-Step Protocol:

  • Cell Culture: Culture cells expressing the target GPCR (e.g., CHO-K1 cells) in appropriate media. Seed the cells into a 96-well plate one day prior to the experiment.[17]

  • Compound Preparation: Prepare serial dilutions of the chlorinated and fluorinated test compounds in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add the prepared compound dilutions to the wells.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Perform the detection reaction to quantify the amount of cAMP produced in each well.

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.

Controls for Validation:

  • Basal Control: Cells treated with buffer only (no agonist).

  • Positive Control: Cells treated with a known reference agonist to determine the maximum system response.

Visualizing Workflows and Pathways

Signaling Pathway Diagram

The following diagram illustrates a canonical Gs-coupled GPCR signaling pathway, a common target for phenethylbenzamide-type molecules.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Ligand Phenethylbenzamide (Agonist) GPCR GPCR (Target Receptor) Ligand->GPCR 1. Binding G_Protein Gs Protein (α, β, γ) GPCR->G_Protein 2. Activation AC Adenylate Cyclase G_Protein->AC 3. Gα activates cAMP cAMP (Second Messenger) AC->cAMP 4. Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation CREB CREB PKA->CREB 6. Phosphorylation Gene Transcription Gene Transcription CREB->Gene Transcription

Caption: Canonical Gs-coupled GPCR signaling cascade.

Experimental Workflow Diagram

This diagram outlines the workflow for comparing the bioactivity of test compounds.

Bioactivity_Workflow cluster_synthesis cluster_primary cluster_secondary Cmpd_Cl Chlorinated Phenethylbenzamide BindingAssay Radioligand Binding Assay (Determine Ki) Cmpd_Cl->BindingAssay FunctionalAssay Functional Assay (cAMP) (Determine EC50, Emax) Cmpd_Cl->FunctionalAssay Cmpd_F Fluorinated Phenethylbenzamide Cmpd_F->BindingAssay Cmpd_F->FunctionalAssay DataAnalysis Data Analysis & Structure-Activity Relationship (SAR) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis Metabolic Metabolic Stability Assay (Microsomes) Lead Optimization Lead Optimization Metabolic->Lead Optimization Selectivity Selectivity Profiling (Off-target screening) Selectivity->Lead Optimization DataAnalysis->Metabolic Select Hits DataAnalysis->Selectivity Select Hits

Caption: High-level workflow for comparative bioactivity testing.

Conclusion and Future Outlook

The choice between chlorination and fluorination in phenethylbenzamide design is not straightforward and requires empirical validation for each new chemical series and biological target. While large-scale data suggests a modest advantage for chlorinated compounds in terms of raw potency, this can be offset by the unique benefits of fluorination, such as improved metabolic stability and the ability to enforce a specific, highly active conformation.[4][8]

Future research should focus on:

  • Structural Biology: Obtaining co-crystal structures of chlorinated and fluorinated analogs with their targets to visualize the specific interactions driving affinity differences.

  • Computational Chemistry: Using advanced modeling to better predict the conformational and electronic effects of halogenation, guiding more rational design choices.

  • Positional Isomerism: Systematically exploring how the position of the halogen on the phenethyl and benzamide rings alters the structure-activity relationship.[18][19]

By combining empirical testing with a deep understanding of the underlying physicochemical principles, researchers can effectively leverage halogenation to optimize the properties of phenethylbenzamide-based drug candidates, ultimately leading to safer and more effective medicines.

References

  • Muller, K., Faeh, C., & Diederich, F. (2007). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Science, 317(5846), 1881-1886. [Link]

  • Lin, S. H., et al. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Zaharia, V., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Leroux, F. R., et al. (2020). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • ResearchGate. (n.d.). Comparison of fluorinated and chlorinated compounds in functional... ResearchGate. [Link]

  • Gentry, P. R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • Charlton, S. J. (2010). Ligand binding assays at equilibrium: validation and interpretation. PMC. [Link]

  • Berkowitz, D. B., et al. (2011). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. PMC. [Link]

  • ResearchGate. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate. [Link]

  • Mach, R. H., et al. (2007). In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. PubMed. [Link]

  • Papke, R. L., et al. (2014). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. PMC. [Link]

  • Held, J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Abadi, A. H., et al. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. [Link]

  • MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • McKinney, J. D., et al. (1985). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. PubMed. [Link]

  • Google Patents. (2007). Substituted n-(phenethyl)benzamide derivatives, preparation and uses thereof.
  • ChemRxiv. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link]

  • ChemRxiv. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Fluidic Sciences. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

  • Wang, H. E., et al. (2016). Synthesis and Biological Evaluation of an 18Fluorine-Labeled COX Inhibitor—[18F]Fluorooctyl Fenbufen Amide—For Imaging of Brain Tumors. PMC. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]

  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. PubMed. [Link]

  • Jiang, Z. Y., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central. [Link]

  • Gîrd, C. E., et al. (2022). Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. MDPI. [Link]

  • ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity). ResearchGate. [Link]

  • ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • YouTube. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]

  • ResearchGate. (n.d.). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. [Link]

  • Park, K., et al. (2013). Discovery of a novel phenylethyl benzamide glucokinase activator for the treatment of type 2 diabetes mellitus. PubMed. [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 4-Fluoro-N-phenethylbenzamide

[1][2]

Executive Summary & Core Directive

Status: HALOGENATED ORGANIC WASTE Immediate Action: Segregate from non-halogenated solvents and general organic trash.[1][2][3]

4-fluoro-N-phenethylbenzamide (CAS: 331-86-2 or analog) is a fluorinated aromatic amide.[1][2][3] While often handled in milligram quantities for research, its disposal requires strict adherence to halogenated waste streams .[1][2][3]

The Scientific Reality: Standard laboratory incinerators often operate without wet scrubbers.[1][2][3] Burning this compound releases Hydrogen Fluoride (HF) gas upon thermal decomposition.[1][2][3] If mixed into a general "fuel blending" waste stream (often used for non-halogenated solvents like acetone or methanol), the generated HF can corrode incinerator linings and violate emission permits.[2]

Your mandate is simple: Isolate the fluorine content to ensure it is routed to a facility equipped for aggressive acid neutralization.[1][2][3]

Technical Profile & Risk Assessment

Before disposal, you must understand the physicochemical stability of the target.

PropertySpecificationOperational Implication
State Solid (Crystalline powder)Dust hazard; requires particulate respirator (N95/P100) during transfer.[1][2][3]
Molecular Formula C₁₅H₁₄FNOF-Atom Count: 1 .[1][2][3] This single atom dictates the waste stream.[1][2][3]
Acidity/Basicity Neutral AmideChemically stable.[1][2][3] Does not require quenching/neutralization prior to packing.[1][2][3]
Hazard Codes H315, H319, H335Irritant to eyes, skin, and respiratory tract.
Decomposition > 250°C (Combustion)Releases CO, NOx, and HF (Hydrofluoric Acid) .
The "Why" Behind the Protocol

Many researchers erroneously dispose of "trace" solids in general trash or dissolve them in the nearest solvent waste container.[2]

  • Error: Dissolving this compound in a non-halogenated solvent carboy (e.g., Waste Acetone).

  • Consequence: The entire carboy is now "Halogenated Waste."[1][2] This increases disposal costs by approximately 30-50% per gallon and complicates downstream fuel blending.[1][2][3]

Operational Disposal Protocol

Phase A: Segregation & Preparation

Goal: Prevent cross-contamination of cheaper waste streams.[1][2][3]

  • Solid Waste (Preferred):

    • Collect pure solid scrapings, filter cakes, or contaminated weighing paper in a dedicated Wide-Mouth HDPE Jar .[2][3]

    • Do not use glass if avoidable (risk of breakage + HF etching in extreme fire scenarios, though rare in storage).[2]

    • Labeling: Must explicitly state "Contains Fluorinated Organics."[1][2][3]

  • Liquid Waste (Mother Liquors/Solutions):

    • If the compound is dissolved in a solvent (e.g., DCM, DMSO, Methanol), the entire solution defaults to the Halogenated Solvent stream.

    • Critical Step: Do not dilute with non-halogenated solvents to "lower concentration." It does not change the regulatory status.[1][2][3]

Phase B: Packaging & Labeling

Follow this specific workflow to ensure compliance with EPA (RCRA) and DOT regulations.

Step 1: Container Selection
  • Solids: Clear, wide-mouth poly jar (125mL - 1L) with a screw-top lid. Tape the lid after filling.[1][2][3]

  • Liquids: Safety-coated amber glass or HDPE carboy.[1][2][3]

Step 2: The Label

Your waste tag must contain the following specific data points to protect downstream handlers:

WASTE TAG:

  • Chemical Name: this compound (Solid/Solution)

  • Hazard Checkbox: [x] Toxic [x] Irritant

  • Constituents: >95% this compound (if solid) OR [Solvent Name] + Trace Fluorinated Amide.

  • IMPORTANT: Write "HALOGENATED" in the remarks section.[1][2][3]

Decision Workflow (Visualization)

The following logic gate ensures you select the correct physical waste stream.

DisposalWorkflowStartStart: Waste this compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidDryLiquidIn SolutionStateCheck->LiquidDissolvedPackSolidPack in HDPE JarLabel: 'Solid Hazardous Waste - Halogenated'Solid->PackSolidSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckStreamHaloStream: Halogenated Solvent Waste(High Temp Incineration)SolventCheck->StreamHaloYes (DCM, etc.)StreamMixedStream: Mixed Solvent Waste(Mark as Halogenated Contaminant)SolventCheck->StreamMixedNo (Methanol, Acetone)StreamMixed->StreamHaloRe-classifies entire container

Figure 1: Decision tree for routing fluorinated amide waste. Note that adding this compound to a non-halogenated solvent re-classifies the entire container as halogenated.[1][2][3]

Regulatory & Compliance Data

When handing off waste to your EHS (Environmental Health & Safety) team, provide the following classification codes.

Regulatory BodyClassificationCode/Note
EPA (RCRA) Hazardous WasteNot Listed (P/U) .[1][2][3] Defaults to characteristic waste if ignitable, otherwise "Non-Regulated Hazardous Waste" but requires destruction via incineration.[1][2][3]
DOT (Shipping) Proper Shipping NameToxic solids, organic, n.o.s. (this compound)
DOT (Class) Hazard Class6.1 (Toxic)
UN Number IDUN2811 (Likely assignment for toxic organic solids)
Waste Profile Incineration Req.[1][2][3]Halogen Content > 1000 ppm . Requires scrubber-equipped incineration.[1][2][3]
Emergency Spill Procedure
  • Isolate: Evacuate the immediate area if dust is airborne.[1][2][3]

  • PPE: Wear nitrile gloves (double layer), safety goggles, and an N95 respirator.[1][2][3]

  • Clean Up:

    • Solids: Do not dry sweep.[1][2][3] Cover with wet paper towels to prevent dust, then scoop into the waste jar.[2][3]

    • Liquids: Absorb with vermiculite or clay.[1][2][3] Do not use combustible materials (sawdust) if the solvent is flammable.[1][2][3]

  • Disposal: Place all cleanup materials into the Halogenated Solid Waste container.

References

  • PubChem. (2025).[1][2][3] 4-fluorobenzamide Compound Summary. National Library of Medicine.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[1][2][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • U.S. EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link][1][2][3]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.